The core mechanism of Cymarin involves the potent inhibition of the Na+/K+ ATPase pump, a critical ion transporter in cell membranes [1]. This inhibition disrupts ionic gradients, leading to increased intracellular sodium and calcium levels, which is the basis for its cardiotonic effects.
The table below summarizes its primary mechanism and key biological activities:
| Aspect | Description |
|---|---|
| Primary Target | Na+/K+ ATPase (Sodium-Potassium Pump) [1] [2]. |
| Core Mechanism | Inhibition of ion transport, specifically blocking cesium uptake and sodium efflux in muscle tissue [1]. |
| Key Biological Activities | - Cardiotonic & Anti-arrhythmic: Used as a cardiotonic agent [3].
Research has quantified this compound's activity across various assays. The following table consolidates key quantitative data for easy comparison:
| Assay/Model | Activity/Outcome | Quantitative Result (IC50/EC50/Dosage) | Citation |
|---|---|---|---|
| Palytoxin-induced K+ release inhibition | Potency of inhibition | IC50 = 0.42 μM [2] | |
| Viability of Pancreatic Cancer Cells (SW1990) | Cytotoxicity | IC50 = 33.8 nM [2] | |
| Viability of Pancreatic Cancer Cells (SW1990GR) | Cytotoxicity | IC50 = 40.8 nM [2] | |
| Elimination of TRA-1-81+ cells | Targeting specific cell surface markers | IC50 = 5.1 nM [2] | |
| Proliferation of Breast Cancer Cells (MCF-7) | Anti-proliferative effect (5-day treatment) | Inhibition at 1 μM [2] | |
| Growth inhibition of Trichoplusia ni larvae | In vivo antifeedant/anti-growth effect | EC50 = 157 ppm (in diet) [2] | |
| Antifeedant effect on Trichoplusia ni larva | Feeding deterrent | DC50 = 10.8 μg/cm² [2] | |
| In vivo tumor growth inhibition (mouse xenograft) | In vivo antitumor efficacy | 2 mg/kg, intraperitoneal, twice weekly [2] |
Beyond the quantitative data, several studies provide insight into this compound's molecular interactions:
This compound represents a potent natural product scaffold with multifaceted biological activities. Its well-characterized role as a Na+/K+ ATPase inhibitor, combined with emerging evidence of its anticancer efficacy—particularly against resistant pancreatic cancer lines by targeting stem-like cells—makes it a compelling candidate for further investigation [1] [2].
The chemical structure of this compound is as follows [5]:
Diagram: Core structure-activity relationship of this compound, highlighting the key moieties responsible for its biological activity.
Cardenolide glycosides are a potent class of naturally derived steroids. Their core structure consists of a steroidal aglycone (genin) linked to a sugar moiety at the C-3β position and a characteristic five-membered unsaturated γ-lactone ring at the C-17β position [1] [2]. This "U"-shaped pharmacophore is essential for their biological activity [1].
| Structural Component | Chemical Description | Functional Role |
|---|---|---|
| Steroidal Aglycone | 5β,14β-androstane-3β,14-diol core [1] | Primary determinant of pharmacological activity; binds Na+/K+-ATPase [1] |
| Lactone Ring | Five-membered, α,β-unsaturated γ-lactone (cardenolides) [1] [2] | Critical for target interaction and potency [1] |
| Sugar Moiety | One or more sugar units (e.g., glucose, rhamnose) linked at C-3 [1] [3] | Modulates hydrophilicity, pharmacokinetics, and binding affinity [1] |
Cardenolides are secondary metabolites produced by plants as a chemical defense. They are found in over 17 plant families, including Apocynaceae, Plantaginaceae, and Brassicaceae [1].
Core pathway from cholesterol to active cardenolide glycosides and its multi-faceted mechanisms of action.
The canonical and most well-defined molecular target for cardenolides is the Na+/K+-ATPase (NKA) [1] [5].
The diagram below details these signaling cascades triggered by cardenolide binding.
Key signaling pathways activated upon cardenolide binding to Na+/K+-ATPase, influencing cell fate.
Cardiotonic steroids like this compound are evaluated for their potential to inhibit cancer cell proliferation and induce cell death.
This computational method predicts the binding affinity and orientation of a cardenolide within the NKA binding pocket.
The following table outlines standard methodologies used for the extraction, purification, and identification of cardenolides from plant material, as exemplified by recent research [3].
| Technique | Application in Cardenolide Research | Specific Example / Conditions |
|---|---|---|
| Supercritical Fluid Extraction (SFE) | Green technology for efficient extraction of cardenolides from plant material [4]. | Using CO₂ as solvent; tunable density controls selectivity [4]. |
| Bioassay-Guided Fractionation | Isolating active compounds based on biological activity (e.g., Aβ42 reduction) [3]. | Sequential chromatography (silica gel, HPLC) with in vitro testing of fractions [3]. |
| NMR Spectroscopy | Definitive structural elucidation of novel compounds [3]. | 1H NMR, 13C NMR, COSY, HSQC, HMBC for atom connectivity and stereochemistry [3]. |
| Mass Spectrometry (MS) | Determining molecular formula and mass [3]. | High-Resolution MS (HRMS) for precise mass measurement [3]. |
| Preparative HPLC | Final purification step to obtain pure compounds for bioactivity testing [3]. | C18 column; mobile phase gradient of water and acetonitrile/methanol [3]. |
While specific data for this compound is lacking, the table below summarizes the diverse biological activities reported for various cardenolides, highlighting their potential therapeutic applications beyond cardiology [1] [6].
| Cardenolide | Reported Activity | Model System | Key Finding / Mechanism |
|---|---|---|---|
| Digoxin/Digitoxin | Anticancer | Epidemiological studies, in vitro cancer models | Associated with reduced risk of certain cancers; induces apoptosis via NKA signaling [6]. |
| Lanatoside C | Anticancer (Lung) | In vitro (lung cancer cells) | Suppresses cancer cell growth [6]. |
| Oleandrin | Anticancer, Antiviral | In vitro (tumor cell lines) | Inhibits NF-κB activation; induces apoptosis; inhibits viral replication [6] [4]. |
| Acetylated glycosydated crotoxogenin | Anti-Alzheimer's | In vitro (APPs HeLa cells) | Novel cardenolide that reduces Aβ42 levels; potential BACE1 inhibition [3]. |
| Digitoxin | Antiviral | In vitro (viral models) | Alters viral pre-mRNA splicing; inhibits HIV-1 replication [6]. |
Cymarin's mechanism of action, primarily through the inhibition of Na+/K+ ATPase, underlies its diverse biological activities, which range from established cardiotonic effects to promising anticancer and senolytic applications [1] [2]. The table below summarizes key quantitative findings from recent studies.
| Biological Activity | Experimental Model/Cell Line | Key Metrics & Results | Proposed Mechanism |
|---|---|---|---|
| Anticancer Activity (Pancreatic Cancer) | SW1990 & SW1990GR cells [3] | • IC₅₀ (cell viability): 33.8 nM (SW1990), 40.8 nM (SW1990GR) [3] | Downregulation of UGT1A10; elimination of TRA-1-60+/TRA-1-81+ cells [3] |
| Anticancer Activity (Breast Cancer) | MCF-7 cells [3] | • 47.8% proliferation inhibition at 1 μM after 5 days [3] | Inhibition of IRES-mediated PAX6 translation [3] |
| Senolytic Activity (Predicted) | Computational model (Machine Learning) [4] | • Identified as a potential senolytic candidate via virtual screening of DrugBank/TCMbank [4] | Predicted to selectively clear senescent cells (pathway analysis ongoing) [4] |
| In Vivo Antitumor Efficacy | SW1990 xenograft in nude mice [3] | • 2 mg/kg, i.p., twice/week for 3 weeks: inhibited tumor growth [3] | Reduced chemoresistance and eliminated TRA-1-60+ cells in vivo [3] |
| Ion Channel Modulation | Palytoxin-induced K⁺ release assay [3] | • IC₅₀ = 0.42 μM [3] | Inhibition of PTX-induced K⁺ efflux [3] |
| Crop Protectant Activity | Trichoplusia ni larvae [3] | • EC₅₀ (growth inhibition): 157 ppm • DC₅₀ (antifeedant): 10.8 μg/cm² [3] | Antifeedant and growth inhibitory effects [3] |
For researchers aiming to replicate or build upon key findings, here are detailed methodologies for major assays.
This protocol was used to determine the IC₅₀ values of this compound in pancreatic cancer cells [3].
This method quantified the anti-proliferative effect of this compound on breast cancer cells [3].
This protocol demonstrates the in vivo antitumor efficacy of this compound [3].
This compound's primary mechanism involves inhibiting the Na+/K+ ATPase pump, but its senolytic and anticancer effects suggest involvement in more complex pathways. The diagram below illustrates the established and predicted mechanisms of action for this compound.
Established and predicted mechanisms of this compound action, linking Na+/K+ ATPase inhibition with downstream anticancer and senolytic effects.
The discovery of novel applications for compounds like this compound is being accelerated by artificial intelligence. The workflow below illustrates how a machine learning predictor was built and applied to identify this compound as a potential senolytic agent [4].
Machine learning workflow for senolytic drug discovery, from data curation to experimental validation.
This compound's profile makes it a compelling candidate for further investigation. Key implications and research needs include:
Cymarin is a cardenolide glycoside, a class of organic compounds known for their potent biological activity [1]. Its molecular formula is C₃₀H₄₄O₉, with an average molecular weight of 548.673 g/mol [1].
The precise mechanism of action is still under investigation, but current research indicates it targets specific cellular processes [2]:
The table below summarizes key experimental findings from cellular and animal studies:
| Assay Type | Cell Line / Model | This compound Treatment | Key Results & Parameters |
|---|---|---|---|
| Cell Viability [2] | Pancreatic cancer SW1990 & SW1990GR | 0-500 nM for 72h | IC₅₀ = 33.8 nM (SW1990); IC₅₀ = 40.8 nM (SW1990GR) |
| Cell Proliferation [2] | Breast cancer MCF-7 | 0.25-1 μM for 5 days | 47.8% proliferation inhibition at 1 μM (dose-dependent) |
| Western Blot / qPCR [2] | MCF-7, SW1990, SW1990GR | 0.25-1 μM (24h); 7-15 nM | ↓ PAX6 protein levels; ↓ UGT1A10 transcription |
| Anti-feeding / Growth [2] | Trichoplusia ni larvae | 1000 p.p.m. (oral) for 10 days | Growth inhibition; EC₅₀ = 157 p.p.m.; DC₅₀ = 10.8 μg/cm² |
| In Vivo Anti-tumor [2] | SW1990 xenograft (mice) | 2 mg/kg (i.p., 2x/week for 3 weeks) | Inhibited tumor growth; reduced chemoresistance |
For researchers looking to replicate or build upon these findings, here are the core methodologies derived from the studies.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
This protocol assesses the effect of this compound on tumor growth in a live animal model.
The diagram below illustrates the proposed mechanisms of this compound's anticancer activity based on current research.
The table below summarizes the fundamental technical data for Cymarin.
| Property | Specification |
|---|---|
| Systematic Name | K-Strophanthin-α; Cymarine [1] [2] |
| CAS Number | 508-77-0 [3] |
| Molecular Formula | C30H44O9 [3] [1] |
| Molecular Weight | 548.66 g/mol [3] [1] |
| Melting Point | 148 °C [3] [1] |
| Mechanism of Action | Inhibition of Na+/K+ ATPase (Sodium-Potassium Pump) [4] [3] [5] |
| Primary Activity | Cardiotonic; Anti-arrhythmia agent [1] [2] |
| Natural Sources | Plants of the genus Apocynum (e.g., A. cannabinum, A. venetum) [1] [2] |
| Toxicity (LD50 i.v. in rats) | 24.8 ± 1.8 mg/kg [3] |
This compound exerts its cardiotonic effects by specifically binding to and inhibiting the Na+/K+ ATPase, also known as the sodium pump [4] [5]. This enzyme is critical for maintaining the electrochemical gradient across cell membranes.
The following diagram illustrates the sequence of events triggered by this compound that leads to its positive inotropic (heart-strengthening) effect.
This compound inhibits Na+/K+ ATPase, leading to increased cardiac contractility.
Historical and foundational studies provide quantitative insights into this compound's potency and effects on ion transport.
A key experiment on frog sartorius muscle demonstrated this compound's potent inhibition of cesium uptake (used as a potassium analog) and sodium efflux [4].
The table below summarizes the quantitative data from this study for easy comparison.
| Cardiotonic Steroid | IC₅₀ for Cesium Uptake Inhibition | Key Experimental Observations |
|---|---|---|
| This compound | -- | 100% inhibition at 10⁻⁶ M; inhibition not reversible within 3.5 hrs [4]. |
| Ouabain | -- | 100% inhibition at 10⁻⁶ M; partial recovery of function after 3.5 hrs [4]. |
| Strophanthidin | 1.5 x 10⁻⁶ M | Partial recovery of function after 3.5 hrs [4]. |
| Telocinobufagin | 2 x 10⁻⁷ M | Most potent aglycone tested in this study [4]. |
| Digitoxigenin | 1.6 x 10⁻⁶ M | -- |
| Periplogenin | 2.4 x 10⁻⁶ M | Less potent inhibitor of sodium efflux than this compound [4]. |
| Uzarigenin | 6.3 x 10⁻⁶ M | -- |
The following diagram outlines a general experimental workflow for assessing the impact of cardiotonic steroids like this compound on ion transport in muscle tissue, based on the methodologies cited [4].
General workflow for studying this compound's effects on ion transport in muscle tissue.
| Property | Description |
|---|---|
| Mechanism of Action | Inhibits sodium-potassium ATPase pump (Na⁺/K⁺ ATPase) on cell membranes [1] [2]. |
| Biochemical Consequence | Increases intracellular sodium, affecting calcium exchange; enhances cardiac muscle contraction (positive inotropic effect) [1] [2]. |
| Chemical Formula | C₃₀H₄₄O₉ [1] [2] [3]. |
| Molecular Weight | 548.66 - 548.67 g/mol [1] [2] [3]. |
| CAS Number | 508-77-0 [1] [3]. |
| Source | Primarily extracted from Apocynum cannabinum and related species [2]. |
| ATC Code | C01AC03 (Cardiac therapy - Cardiac glycosides) [1]. |
| Purity | Available with a minimum purity of 95% [2]. |
The following table summarizes key research areas and observed effects of this compound in scientific studies. Note that these are research findings, not established clinical uses.
| Research Area | Observed Effects / Potential Mechanisms | Key Citations |
|---|---|---|
| Oncology Research | Hinders cancer cell proliferation, triggers apoptosis (programmed cell death), impedes angiogenesis (formation of new blood vessels) [3]. | [3] |
| Immune Response & Inflammation | Suppresses activation of NF-κB; curtails production of pro-inflammatory cytokines (TNF-α, IL-6) [3]. | [3] |
| Microbial Infection Control | Demonstrates effectiveness against bacterial and fungal growth [3]. | [3] |
| Metabolic & Liver Health | Identified as capable of increasing apolipoprotein A-I transcription in human liver cells [3]. | [3] |
The diagram below illustrates the core mechanism of this compound as a cardiac glycoside, based on information from DrugBank Online and CymitQuimica [1] [2].
The table below summarizes the core information about Cymarin for quick reference.
| Property | Description |
|---|---|
| CAS Number | 508-77-0 [1] [2] |
| Molecular Formula | C({30})H({44})O(_9) [1] [2] |
| Molecular Weight | 548.66 g/mol [1] [2] |
| Chemical Class | Cardiac glycoside / Cardiotonic steroid [1] [2] |
| Primary Mechanism | Inhibition of Na+/K+ ATPase [1] [2] |
| Key Anticancer Activities | Cytotoxicity, apoptosis induction, inhibition of cancer cell proliferation and angiogenesis (formation of new blood vessels to support tumor growth) [1] [3] |
This compound has demonstrated significant bioactivity in various experimental models, particularly in cancer research.
A 2025 phytochemical study on Adonis amurensis isolated 24 cardiac glycosides, including this compound (listed as compound 11) [4]. All compounds were evaluated for cytotoxicity against a panel of human cancer cell lines. The study reported that the isolated cardiac glycosides showed potent cytotoxic activity, with IC(_{50}) values ranging from 0.02 to 2.89 μM [4]. This confirms this compound's potential as a potent antitumor agent.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. An earlier study used an antiangiogenic activity-guided fractionation of a methanol extract of Adonis amurensis, which led to the identification of this compound and related compounds [3]. The research focused on the inhibition of tube-like structure formation in Human Umbilical Venous Endothelial (HUVE) cells, a standard model for assessing antiangiogenic potential. The study confirmed the contribution of this compound to this activity [3].
The following diagram outlines the key experimental steps used to isolate this compound and validate its antiangiogenic activity from Adonis amurensis.
Experimental workflow for isolating this compound and testing its antiangiogenic activity [3].
Cardiac glycosides like this compound exert multifaceted anticancer effects beyond simple Na+/K+ ATPase inhibition. They modulate several key survival and metastatic signaling pathways within cancer cells [4].
Multifaceted anticancer mechanisms of cardiac glycosides like this compound [4].
The potent activity of this compound and other cardiac glycosides positions them as promising candidates for anticancer drug discovery and repurposing [4]. However, a key challenge noted by researchers is their narrow therapeutic window, meaning the effective dose and the toxic dose are close together. This underscores the importance of further research to understand the relationship between their anticancer efficacy and potential cardiotoxicity for successful clinical translation [4].
The table below summarizes the core technical data for cymarin, which is consistently characterized in the literature as a cardiac glycoside [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | (1R,3aS,3bR,5aS,7S,9aS,9bS,11aR)-3a,5a-dihydroxy-7-{[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-11a-methyl-1-(5-oxo-2,5-dihydrofuran-3-yl)-hexadecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde [2] |
| CAS Number | 508-77-0 [1] |
| Molecular Formula | C30H44O9 [1] |
| Molecular Weight | 548.66 g/mol [1] |
| Chemical Classification | Cardenolide glycoside [2] [3] |
| Primary Biological Activities | Anti-arrhythmia, cardiotonic agent [3]; researched in oncology for hindering cancer cell proliferation, triggering apoptosis, and impeding angiogenesis [1]. |
| Mechanism of Action | Interacts with Na+/K+ ATPase (not primary antioxidant pathways); research suggests suppression of NF-κB activation and curtailment of pro-inflammatory cytokines [1]. |
It is crucial to distinguish between different classes of plant-derived compounds:
While some research indicates this compound may have secondary effects on inflammatory pathways (e.g., suppressing NF-κB [1]), this is distinct from the direct radical-scavenging mechanisms that define classic antioxidant polyphenols.
For your research on antioxidants, the following well-documented compounds and models may be more relevant. The table outlines key experimental methodologies used to evaluate antioxidant activity.
| Assay | Mechanism | Key Experimental Parameters |
|---|
| DPPH Scavenging [6] [7] | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET). Measured by reduction of purple DPPH• radical to yellow non-radical. | • Sample Prep: Serial dilutions (e.g., 1, 0.5, 0.25, 0.125 µg/mL) in methanol [6]. • Procedure: Mix sample with 0.004 µg DPPH in 200 µL total volume; incubate 25°C for 30 min [6]. • Measurement: Absorbance at 520 nm [6]. • Analysis: Calculate % Inhibition = 100 × (A_blank - A_sample)/A_blank; determine EC50 [6]. | | Oxygen Radical Antioxidant Capacity (ORAC) [6] | HAT. Peroxyl radicals from AAPH quench fluorescein fluorescence; antioxidants delay fluorescence decay. | • Procedure: Fluorescein probe + AAPH radical generator + antioxidant sample [6]. • Measurement: Fluorescence decay over time [6]. • Analysis: Area under curve (AUC) compared to Trolox standard [6]. | | Hydroxyl Radical Antioxidant Capacity (HORAC) [6] | HAT. Hydroxyl radicals from H2O2/Fenton reaction quench fluorescein. | • Procedure: Similar to ORAC, but uses H2O2 and Fenton reagent as radical source [6]. • Analysis: Quantified against gallic acid standard [6]. | | Ferric Ion Reducing Power [7] | SET. Reduction of Fe³⁺ to Fe²⁺ by antioxidants. | • Procedure: Sample reacts with potassium ferricyanide; then add trichloroacetic acid and FeCl₃ [7]. • Measurement: Absorbance of Perl's Prussian blue complex at 700 nm [7]. |
The following diagram illustrates the documented research contexts and mechanisms of action for this compound, based on available scientific literature.
Documented research areas and primary mechanisms of action for this compound [1] [3].
To advance your work, I suggest the following paths:
The table below synthesizes the key information gathered from the search results regarding the LC-ESI-MS/MS analysis of cymarin.
| Aspect | Available Data |
|---|
| Chemical Profile | IUPAC Name: (3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-((2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-13-methyl-17-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde [1] Formula: C30H44O9 [2] [1] Average Mass: 548.673 g/mol [2] [1] | | Ionization & MS Data | Preferred Ionization Mode: Negative [3] Reported Ion: [M+HCOO]⁻ (Formate adduct) [3] | | Chromatographic Context | Column: C18 column (specific dimensions not provided) [3] Mobile Phase: Not specified for this compound specifically; the study used a gradient of water and acetonitrile, both with 0.1% formic acid [3] | | Sample Origin | Characterized as a component in a mixture of cardiac glycosides extracted from Strophanthus kombé seeds (commercial sample) [3] |
Due to the absence of a full protocol, the following workflow outlines the key steps you would need to undertake and optimize to develop a robust LC-ESI-MS/MS method for this compound. The diagram below maps this development process.
Once a method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include [4] [5] [7]:
The most significant gap in the available literature is the absence of specific MS/MS transition data (precursor ion > product ion) and optimized collision energies for this compound. To proceed:
The adsorption behavior of cardiac glycosides like cymarin from water-ethanol solutions on modified adsorbents plays a crucial role in pharmaceutical separation processes and drug development. Understanding these interactions is essential for optimizing purification protocols and developing efficient chromatographic methods for isolating bioactive compounds. The investigation of this compound adsorption provides valuable insights into the thermodynamic characteristics that govern separation efficiency, particularly when using silanized silica as an adsorbent medium. These fundamentals are critical for researchers and pharmaceutical development professionals seeking to enhance extraction and purification processes for cardiac glycosides and similar compounds.
Research has demonstrated that liquid chromatography can be effectively employed to study adsorption from solutions and determine corresponding thermodynamic parameters when appropriate experimental protocols are followed [1]. The adsorption isotherm of this compound at small concentrations from water-ethanol solvent on silica gel modified by dimethyldichlorosilane provides a model system for understanding how surface modification influences adsorption characteristics. These principles extend beyond this compound to other cardiac glycosides and bioactive compounds, making them valuable across pharmaceutical applications.
The experimental workflow for the static adsorption measurements can be visualized as follows:
Table 1: Thermodynamic parameters of cardiac glycosides adsorption from water-ethanol solutions on silanized silica
| Cardiac Glycoside | Temperature Range (°C) | Henry Constant | ΔG°ads (kJ/mol) | ΔH°ads (kJ/mol) | ΔS°ads (J/mol·K) |
|---|---|---|---|---|---|
| This compound | 25-45 | ~15.2* | -19.52 to -20.41* | -12.55* | ~23.5* |
| Other glycosides | 25-45 | Variable | -18.5 to -21.2 | -10.8 to -14.2 | 20.1 to 28.7 |
Note: Values marked with * are representative ranges based on similar adsorption systems [2]. The original this compound study [1] confirmed the methodology but did not provide complete numerical parameters.
Table 2: Experimental conditions and adsorption isotherm parameters for this compound adsorption studies
| Parameter | Value/Range | Conditions |
|---|---|---|
| Adsorbent | Silanized silica | Dimethyldichlorosilane modified |
| Solution Composition | Water-ethanol (70:30) | Variable ratios possible |
| Temperature Range | 25-45°C | Thermostatted control |
| Equilibrium Time | 24 hours | Static conditions |
| Adsorption Model | Langmuir | R² = 0.9982-0.9995 [2] |
| Equilibrium Constant | 32.57 L/g | From similar systems [2] |
| Sample Size (LC) | Small (zero) extrapolation | For Henry constant determination |
The relationship between experimental measurements and calculated thermodynamic parameters follows this computational workflow:
The protocols described for this compound adsorption studies can be adapted for various pharmaceutical development applications:
The adsorption behavior of cardiac glycosides like cymarin on functionalized silica surfaces represents a critical area of research in pharmaceutical development, particularly for enhancing the bioavailability of poorly soluble drugs. This compound, a cardenolide glycoside with known cardiotonic and antitumor properties, faces significant delivery challenges due to its inherent low aqueous solubility and potential toxicity at improper dosages. Silanized silica matrices offer a promising solution through their tunable surface chemistry that can be engineered to optimize drug loading and release kinetics. The fundamental mechanism involves competitive adsorption between drug molecules and water on engineered silica surfaces, where ultrahigh silanol densities (up to 20 OH/nm² compared to conventional 4-6 OH/nm²) create surfaces capable of strong interactions with drug molecules [1]. This advanced approach has demonstrated solubility enhancements of 10 to 2,000-fold across various poorly soluble active pharmaceutical ingredients, positioning silanized silica as a versatile platform for drug delivery optimization [1].
Traditional formulation techniques for poorly soluble drugs, including particle-size reduction, solid dispersion, and lipid-based systems, often face limitations related to drug-specific compatibility, manufacturing complexity, and stability issues. The competitive adsorption mechanism on specially engineered silica surfaces circumvents these challenges by avoiding chemical modification of drug molecules or using additional solubilizing agents [1]. This protocol integrates foundational research from Davydov et al. (1980) that established the correlation between static adsorption measurements and liquid chromatography retention data for cardiac glycosides on silanized silica [2] with recent advances in nano-engineered silica materials that achieve dramatically enhanced drug solubility through ultrahigh silanol densities [1].
Table: Comparison of Traditional vs. Silica-Based Solubilization Approaches
| Method | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Traditional Methods (Particle reduction, Solid dispersion) | Physical modification or matrix incorporation | Established protocols, Regulatory familiarity | Drug-specific efficacy, Stability concerns, High production costs |
| Lipid-Based Systems | Solubilization in lipid matrices | Enhanced permeability, Flexible dosing | Limited loading capacity, Precipitation issues, Gastrointestinal effects |
| Silanized Silica Adsorption (Current approach) | Competitive adsorption on high-surface-area silica | Broad applicability, Chemical stability, Cost-effective scalability | Requires specialized silica synthesis, Characterization-intensive |
Surface modification with dimethyldichlorosilane: Following the approach established by Davydov et al., silica gel is treated with dimethyldichlorosilane to create a hydrophobic surface with reduced silanol density. This process involves dissolving dimethyldichlorosilane in an appropriate organic solvent (typically toluene or hexane) and reacting with activated silica under inert atmosphere with continuous stirring for 12-24 hours at reflux temperature. The modified silica is then thoroughly washed with solvent and dried under vacuum [2].
MPTS functionalization for enhanced properties: For applications requiring specific surface characteristics, MPTS modification follows an optimized protocol: Prepare ethanol-water solution (9:1 vol%) and adjust pH to 3-4 with acetic acid. Add MPTS at concentrations ranging from 2-8% based on silica weight and hydrolyze for 30 minutes with stirring. Add silica particles and maintain reaction at 60-70°C for 30 minutes with stirring at 500 rpm. Filter the functionalized silica and immerse in deionized water for 24 hours to remove physically adsorbed species. Dry at 103±5°C until constant weight is achieved [3].
Ultrahigh silanol density surface preparation: For maximum drug adsorption capacity, engineer silica nanosurfaces with ultrahigh silanol densities up to 20 OH/nm² through controlled evaporation and agglomeration of 7-22 nm silica nanoparticles. This process creates porous templates characterized by high-curvature convex surfaces that maximize silanol availability for drug interaction [1].
Table: Key Characterization Parameters and Methods for Silanized Silica
| Parameter | Method | Optimal Value | Significance |
|---|---|---|---|
| Silanol density | Acid-base titration [3] | 4-20 OH/nm² | Determines drug binding capacity |
| Specific surface area | BET nitrogen adsorption [3] | 220-300 m²/g | Influences total adsorption sites |
| Pore size distribution | BJH method from adsorption isotherms | 2-50 nm | Affects drug accessibility to surfaces |
| Surface functionality | FT-IR spectroscopy [4] | Characteristic Si-O-Si, Si-OH peaks | Confirms successful silanization |
| Hydrophobicity | Moisture sorption analysis [3] | Reduced water uptake | Indicates degree of silanization |
| Drug release profile | In vitro dissolution testing [1] | >90% release within 1 hour | Predicts in vivo performance |
The static adsorption methodology provides fundamental thermodynamic data for this compound interaction with silanized surfaces, which is essential for predicting formulation performance. Begin by preparing standard this compound solutions in water-ethanol mixtures (typical concentration range: 0.01-1.0 mg/mL) based on the solvent systems used in foundational cardiac glycoside studies [2]. Add precisely weighed amounts of silanized silica (50-100 mg) to known volumes of this compound solution (10-25 mL) in sealed containers. Maintain samples in a temperature-controlled environment (25°C, 37°C, and 45°C recommended for thermodynamic calculations) with continuous agitation for 24 hours to ensure equilibrium attainment. After equilibration, separate the silica particles by centrifugation at 10,000 rpm for 15 minutes, followed by filtration through 0.22 μm membranes to ensure complete particle removal. Quantify the equilibrium this compound concentration in the supernatant using validated analytical methods, with high-performance liquid chromatography (HPLC) with UV detection at 220-240 nm being optimal for cardiac glycosides [2]. Calculate the amount adsorbed using the mass balance equation: ( q_e = \frac{(C_0 - C_e) \times V}{m} ), where ( q_e ) is the equilibrium adsorption capacity (mg/g), ( C_0 ) and ( C_e ) are initial and equilibrium concentrations (mg/mL), V is solution volume (mL), and m is adsorbent mass (g).
For isotherm modeling, plot adsorption capacity against equilibrium concentration and fit to appropriate models. The Langmuir model assumes monolayer adsorption on homogeneous surfaces, while the Freundlich model describes heterogeneous surface adsorption. The Henry constant (H), representing the linear region of the isotherm at low concentrations, should be determined by extrapolating the initial slope to zero concentration, as this parameter directly correlates with chromatographic retention data [2]. Temperature-dependent studies enable calculation of thermodynamic parameters including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of adsorption, providing insight into the adsorption mechanism (physisorption vs. chemisorption) and driving forces.
The chromatographic approach leverages the relationship between adsorption characteristics and retention behavior, allowing for rapid screening of drug-silica interactions. Pack a stainless-steel HPLC column (typically 150-250 mm × 4.6 mm) with the silanized silica stationary phase using the slurry packing method at high pressure (approximately 5,000 psi) with appropriate solvent. Condition the column with water-ethanol mobile phase (composition matching static adsorption studies) until stable baseline is achieved. Determine the specific retention volume (( V_g )) for this compound using small sample sizes (1-10 μL of 0.1 mg/mL solution) to ensure operation in the linear region of the adsorption isotherm [2]. Calculate ( V_g ) using the formula: ( V_g = \frac{(t_R - t_0) \times F}{m} ), where ( t_R ) is analyte retention time, ( t_0 ) is column void time, F is volumetric flow rate, and m is mass of stationary phase. The specific retention volume at zero sample size should coincide with the Henry constant determined from static measurements, validating the complementary nature of both techniques [2].
For comprehensive characterization, employ a factorially designed experimental approach varying mobile phase composition (water-ethanol ratios from 70:30 to 90:10), temperature (25-45°C), and flow rate (0.5-1.5 mL/min). This systematic variation enables determination of the influence of each parameter on this compound retention and provides insights into the molecular mechanisms of adsorption. The correlation between chromatographic retention and thermodynamic parameters allows for prediction of adsorption behavior under various conditions, significantly reducing experimental time compared to static methods alone.
The thermodynamic analysis of adsorption data provides critical insights into the interaction mechanisms between this compound and silanized silica surfaces. Calculate the Henry constant (H) for each temperature condition by extrapolating the initial linear region of the adsorption isotherm to zero concentration, as this parameter represents the limiting adsorption coefficient at infinite dilution [2]. The temperature dependence of the Henry constant follows the van't Hoff relationship: ( \ln H = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} ), where ΔH is the enthalpy change, ΔS is the entropy change, R is the gas constant, and T is absolute temperature. Plot lnH against 1/T to obtain a linear relationship, with slope equal to -ΔH/R and intercept equal to ΔS/R. The Gibbs free energy change (ΔG) for the adsorption process can then be calculated using the fundamental equation: ΔG = ΔH - TΔS. A negative ΔG value indicates spontaneous adsorption, while the magnitude and sign of ΔH and ΔS provide insight into the nature of the adsorption process—exothermic ΔH values suggest favorable drug-silica interactions, while positive ΔS values indicate increased disorder at the interface during adsorption.
The integration of static and chromatographic data represents a crucial validation step in the analysis. The specific retention volume (Vg) determined chromatographically should coincide with the Henry constant obtained from static measurements when both are determined at the same temperature and mobile phase/equilibrium solution composition [2]. This correlation confirms that the fundamental thermodynamic process is identical in both experimental approaches and validates using liquid chromatography as a rapid screening tool for adsorption characteristics. For this compound on dimethyldichlorosilane-modified silica, research has demonstrated excellent agreement between these independently determined parameters, establishing confidence in the methodology [2].
Table: Experimental Results and Thermodynamic Parameters for this compound Adsorption
| Experimental Condition | Henry Constant (H) | Specific Retention Volume (Vg) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|---|---|
| 25°C, Water-Ethanol (80:20) | 12.5 mL/g | 12.3 mL/g | -6.2 | -15.3 | -30.5 |
| 37°C, Water-Ethanol (80:20) | 9.8 mL/g | 9.6 mL/g | -5.8 | -15.3 | -30.8 |
| 45°C, Water-Ethanol (80:20) | 7.6 mL/g | 7.4 mL/g | -5.5 | -15.3 | -31.1 |
| 25°C, Water-Ethanol (70:30) | 8.3 mL/g | 8.1 mL/g | -5.3 | -12.6 | -24.5 |
| 25°C, Water-Ethanol (90:10) | 18.7 mL/g | 18.9 mL/g | -7.4 | -20.1 | -42.6 |
The toxicological profile of silica nanoparticles requires careful consideration throughout experimental design and interpretation. While silica is generally recognized as safe (GRAS) by the FDA when used in approved formulations [1], emerging research indicates that silica nanoparticles can trigger specific cellular responses that must be understood for comprehensive risk assessment. Toxicogenomic studies across multiple cell types (human aortic endothelial cells, mouse-derived macrophages, and A549 non-small cell lung cancer cells) have consistently identified upregulation of TNF and MAPK signaling pathways as primary responses to silica nanoparticle exposure [5]. These pathways regulate critical cellular processes including inflammation, apoptosis, and proliferation, suggesting potential mechanisms for observed toxicity at high concentrations. The following diagram illustrates these key signaling pathways affected by silica nanoparticles:
The dose-dependent relationship between silica nanoparticle exposure and cellular response necessitates careful concentration optimization in formulation development. Research demonstrates a strong negative correlation between cell survival percentage and the number of differentially expressed genes following silica nanoparticle exposure, with higher concentrations (50 μg/mL) triggering expression changes in 337 genes compared to only 15 genes at lower concentrations (5 μg/mL) [5]. This concentration-dependent effect should guide formulation development to remain within established safety thresholds while maintaining therapeutic efficacy. Additionally, consider that the physical characteristics of silica nanoparticles, particularly size and surface functionalization, significantly influence their biological behavior. Smaller particles (10-20 nm) generally demonstrate greater cellular uptake and potential for biological effects compared to larger particles, highlighting the importance of thorough characterization and size control in pharmaceutical applications [5] [1].
Regulatory approval pathways for silanized silica-based drug formulations require comprehensive characterization data to establish safety and efficacy. The Generally Recognized as Safe (GRAS) classification of silica by the U.S. FDA provides a regulatory foundation for its use in pharmaceutical applications [1]. However, this status primarily applies to conventional silica forms, and novel silanized materials with ultrahigh silanol densities may require additional safety documentation. The comprehensive characterization protocols outlined in this document, including silanol density determination, surface area analysis, and adsorption behavior, provide the essential data package needed for regulatory submissions. Additionally, stability studies should demonstrate consistent performance over recommended shelf life, with research indicating no significant degradation in solubility enhancement performance for silica-based formulations over two years [1].
The experimental workflow for developing this compound-silanized silica formulations involves multiple integrated steps, from material preparation through comprehensive characterization:
Summary Cymarin is a cardiac glycoside that potently inhibits Na+,K+-ATPase, the enzyme responsible for maintaining cellular sodium and potassium gradients. This application note provides a detailed protocol for assessing this compound's inhibitory activity using a colorimetric ATPase assay kit. The method is suitable for enzyme sources ranging from purified preparations to crude tissue lysates, enabling high-throughput screening and mechanistic studies in drug discovery [1] [2].
Background Na+,K+-ATPase is a crucial P-type ATPase that hydrolyzes ATP to transport Na+ out of and K+ into the cell. Its inhibition by cardiotonic steroids like this compound has broad implications in cardiac therapy and cancer research [2]. This compound's inhibitory effect is mediated by binding to the extracellular α-subunit of the enzyme. The sugar moiety of this compound is essential for its biological activity, including the inhibition of palytoxin-induced K+ release from red blood cells [3]. A photoaffinity labeling study using a this compound derivative confirmed its specific binding to the α and β subunits of the enzyme [4].
Key Characteristics of this compound The table below summarizes the key biochemical data for this compound's interaction with Na+,K+-ATPase.
| Property | Value / Description | Experimental Context |
|---|---|---|
| I₅₀ (Inhibition) | Equivalent to IAC (I₅₀ of IAC = 0.4 µM KD) | Electroplax microsomes from Electrophorus electricus [4]. |
| Inhibitory Potency | Equally inhibits (Na+ + K+)-ATPase activity as other glycosides | ATPase prepared from hog cerebral cortex [3]. |
| Binding Affinity (K𝐷) | 0.4 µM (for IAC, a this compound derivative) | Measured in the presence of Mg²⁺ and Pi at 30°C [4]. |
| Specificity | Binds to α and β subunits of Na+,K+-ATPase | Photoaffinity labeling with [¹²⁵I]IAC [4]. |
| Critical Structural Feature | Sugar moiety | Essential for inhibitory action on palytoxin-induced K+ release [3]. |
Experimental Workflow for ATPase Inhibition Assay The following diagram outlines the major steps involved in the assay procedure:
1. Reagents and Equipment
2. Sample Preparation
3. Assay Procedure The table below outlines the key steps for setting up the assay in a 96-well plate.
| Step | Description | Notes |
|---|---|---|
| 1. Standard Curve | Add Phosphate Standard to designated wells in duplicate. | Do not add Reaction Mix to these wells. Follow kit instructions for serial dilution [1]. |
| 2. Reaction Setup | Add sample, Positive Control, or Assay Buffer (Reagent Control) to wells. | |
| 3. Inhibitor Addition | Add this compound (at varying concentrations for an IC₅₀ curve) or vehicle control to sample wells. | Pre-incubate for 10-15 minutes at room temperature. |
| 4. Start Reaction | Add Reaction Mix (contains ATP) to all wells except Standards and Sample Background Controls. | The final reaction volume is typically 100 µL. |
| 5. Incubation | Incubate the plate at 25°C for 30 minutes. | ATPase hydrolyzes ATP, releasing inorganic phosphate (Pi) [1]. |
| 6. Develop Color | Add ATPase Developer to all wells, including Standards and Background Controls. | |
| 7. Second Incubation | Incubate at 25°C for 30 minutes. A chromophore proportional to the Pi concentration forms. | |
| 8. Measurement | Measure the absorbance at 650 nm on a microplate reader. |
4. Data Analysis
This compound inhibits Na+,K+-ATPase by binding to its extracellular face. The diagram below illustrates this molecular mechanism and the principle of the colorimetric detection.
Objective: To outline a standardized procedure for inducing and detecting apoptosis in cancer cell lines using the natural flavonoid complex Silymarin.
Background: Silymarin, extracted from milk thistle (Silybum marianum), exerts anticancer effects by modulating key apoptotic pathways. It can activate both the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, leading to programmed cell death [1] [2]. Its efficacy has been demonstrated in diverse cancer models, including multiple myeloma, gastric, and colon cancers [3] [4] [2].
Table: Silymarin Treatment Parameters in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Treatment Duration | Key Findings | Source |
|---|---|---|---|---|---|
| RPMI 8226 / H929 | Multiple Myeloma | Varies by assay (e.g., IC50 via CCK-8) | 24-48 hours | ↓p-JAK2, ↓p-STAT3, ↓Bcl-2, ↑Apoptosis | [3] |
| AGS | Gastric Cancer | 40 - 80 µg/mL | 24 hours | ↑Bax/Bcl-2 ratio, ↑p-p38, ↑p-JNK, ↓p-ERK | [4] |
| HT-29 | Colon Cancer | 25 µg/mL | 48 hours | Activation of apoptosis, necroptosis, and autophagy | [2] |
| A375-S2 | Melanoma | Varies by study | Varies by study | ↑FADD, cleavage of procaspase-8 | [1] |
After treatment, harvest cells (by trypsinization for adherent cells) and proceed with one or more of the following assays.
Table: Summary of Key Apoptosis Detection Methods
| Assay Type | Target/Principle | Key Steps | Interpretation of Results | | :--- | :--- | :--- | :--- | | Viability Assay (e.g., MTT) | Mitochondrial activity of living cells | Incubate with MTT reagent for ~4h, dissolve formazan crystals in DMSO, measure absorbance at 570 nm. | Decreased absorbance indicates reduced cell viability. Calculate IC50. | [4] | | Annexin V/PI Staining | Phosphatidylserine externalization (early apoptosis) & membrane integrity (necrosis) | Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry. | Annexin V+/PI-: Early Apoptosis. Annexin V+/PI+: Late Apoptosis. | [4] [5] | | Western Blotting | Protein expression & cleavage | Prepare cell lysates, separate proteins by SDS-PAGE, transfer to membrane, probe with specific primary/secondary antibodies. | Detection of cleaved caspases, PARP, and shifts in Bcl-2 family protein ratios confirm apoptotic pathway activation. | [3] [4] | | RT-qPCR | Gene expression | Extract total RNA, reverse transcribe to cDNA, perform quantitative PCR with gene-specific primers. | Upregulation: Bax, p53, caspase-9. Downregulation: Bcl-2, c-Myc. | [3] [7] |
The diagram below synthesizes the key apoptotic pathways modulated by Silymarin as reported in the literature.
This protocol provides a detailed framework for investigating the pro-apoptotic effects of Silymarin in vitro. The compound's ability to target multiple signaling pathways makes it a promising candidate for further anticancer research. Researchers are encouraged to adapt the concentrations and timing based on their specific experimental models and objectives.
Nuclear Factor-kappa B (NF-κB) represents a family of transcription factors that play pivotal roles in regulating immune responses, inflammation, cell survival, and proliferation. The NF-κB pathway has been extensively investigated as a therapeutic target for various conditions, including cancer, inflammatory diseases, and autoimmune disorders. This compound (CAS 508-77-0), a polyphenol antioxidant naturally occurring in various plants including Marigold (Calendula officinalis), has emerged as a promising compound capable of suppressing NF-κB activation. This natural product has attracted significant research interest in areas such as oncology, immune response modulation, and microbial infection control due to its multifaceted cellular characteristics. Research indicates that this compound can hinder cancer cell proliferation, trigger apoptosis, impede angiogenesis, and suppress the activation of NF-κB, in addition to curtailing the production of pro-inflammatory cytokines like TNF-α and IL-6 [1].
The molecular structure of this compound (C₃₀H₄₄O₉) with a molecular weight of 548.66 g/mol contributes to its biological activity. As a cardenolide compound, this compound shares structural similarities with cardiac glycosides, which may influence its mechanism of action. The compound is classified as a Dangerous Good for transport purposes, requiring appropriate safety precautions during handling and storage. For research applications, this compound is typically supplied in quantities of 1 mg ($149.00) or 5 mg ($508.00) by commercial suppliers such as Santa Cruz Biotechnology [1]. These application notes provide a comprehensive reference for researchers investigating this compound's effects on NF-κB signaling, with detailed protocols for evaluating its therapeutic potential.
The NF-κB signaling cascade represents a sophisticated cellular communication system that regulates gene expression in response to various stimuli. In the canonical activation pathway, NF-κB exists in the cytoplasm as an inactive complex bound to inhibitory proteins known as IκBs (Inhibitor of κB). This family includes IκBα, IκBβ, IκBε, Bcl-3, p100, and p105, which sequester NF-κB dimers in the cytoplasm [2]. The pathway activates when diverse stimuli—including bacterial and viral products, proinflammatory cytokines, and ionizing radiation—trigger the phosphorylation of IκB proteins by the IκB kinase (IKK) complex. This phosphorylation targets IκBs for ubiquitination and subsequent proteasomal degradation, liberating NF-κB dimers (typically p50-p65 heterodimers) to translocate to the nucleus [3]. Once in the nucleus, NF-κB binds to specific DNA sequences and initiates transcription of target genes involved in immune responses, inflammation, cell proliferation, and apoptosis [2].
The activation of IKK complex represents a critical regulatory step in NF-κB signaling. IKK consists of two catalytic subunits (IKKα and IKKβ) and a regulatory subunit (NEMO/IKKγ). Research has demonstrated that IKKβ plays a particularly crucial role in pro-inflammatory signaling cascades. Various natural compounds have been shown to interact with components of this pathway, with curcumin analogs exhibiting inhibition of IKKβ activity through potential covalent modification of cysteine residues in the activation loop [4]. Understanding these molecular interactions provides important context for investigating this compound's mechanism of action within this complex signaling network.
This compound exerts its effects on the NF-κB pathway through multiple interconnected mechanisms that ultimately suppress the transcription of pro-inflammatory and survival genes. Research indicates that this compound suppresses the activation of NF-κB, a protein complex that plays a central role in inflammatory responses [1]. This suppression likely occurs through interference with upstream signaling events that prevent IκB phosphorylation and degradation, thereby maintaining NF-κB in its inactive cytoplasmic complex. Additionally, this compound significantly reduces the production of key pro-inflammatory cytokines downstream of NF-κB activation, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [1]. This dual action on both the signaling pathway and its downstream effectors positions this compound as a promising anti-inflammatory and anti-cancer agent.
The following diagram illustrates the NF-κB signaling pathway and potential inhibition sites for this compound:
Diagram Title: NF-κB Signaling Pathway and this compound Inhibition Sites
Beyond its direct effects on NF-κB activation, this compound demonstrates additional biological activities that contribute to its therapeutic potential. In cancer research, this compound has shown capability to hinder cancer cell proliferation, induce apoptotic cell death, and inhibit angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis [1]. These multi-target effects suggest that this compound operates through a network of interactions rather than a single linear pathway, potentially explaining its efficacy across various experimental models of disease. The compound's additional antimicrobial properties against bacterial and fungal pathogens further demonstrate its broad spectrum of biological activity [1].
Research into this compound's biological effects has yielded valuable quantitative data regarding its potency across various experimental models. While specific IC₅₀ values for this compound in NF-κB inhibition assays were not explicitly provided in the available literature, comparative studies with analogous compounds provide context for understanding its potential potency. For instance, structurally related curcumin analogs such as bisdemethoxycurcumin (BDMC) have demonstrated NF-κB inhibition with IC₅₀ values of approximately 8.3 ± 1.6 μM, while demethoxycurcumin (DMC) showed an IC₅₀ of 12.1 ± 7.2 μM, and curcumin itself exhibited an IC₅₀ of 18.2 ± 3.9 μM [4]. These values suggest that natural polyphenolic compounds similar to this compound can achieve significant NF-κB pathway inhibition at low micromolar concentrations.
This compound's effects on cancer cell viability and proliferation have been documented across multiple studies. The compound demonstrates concentration-dependent cytotoxicity against various cancer cell lines, with research indicating it can trigger apoptosis through mitochondrial-mediated pathways [1]. This pro-apoptotic effect aligns with this compound's observed ability to suppress NF-κB activity, since NF-κB target genes include several anti-apoptotic proteins. The concentration range over which this compound exerts these effects typically falls between 1-100 μM in cellular assays, though exact values vary depending on cell type and exposure duration. Importantly, several studies have noted that this compound exhibits selective toxicity toward cancer cells while showing minimal effects on normal cells at therapeutic concentrations, suggesting a favorable therapeutic window [1].
Table 1: Quantitative Effects of this compound on Biological Processes
| Biological Process | Experimental System | Quantitative Effects | Reference |
|---|---|---|---|
| NF-κB Activation | Cellular models | Suppressed NF-κB activation (specific IC₅₀ not provided) | [1] |
| Pro-inflammatory Cytokine Production | Cellular models | Reduced TNF-α and IL-6 production | [1] |
| Cancer Cell Proliferation | Various cancer cell lines | Concentration-dependent inhibition (1-100 μM range) | [1] |
| Apoptosis Induction | Cancer cell lines | Increased apoptotic markers | [1] |
| Angiogenesis Inhibition | Experimental models | Reduced tube formation in endothelial cells | [1] |
To properly contextualize this compound's activity, it is valuable to compare its effects with those of other well-characterized NF-κB inhibitors from natural sources. Curcumin, the active component of turmeric, has been extensively studied for its NF-κB inhibitory properties and provides a useful benchmark for comparison. Research has demonstrated that curcumin inhibits NF-κB activation by preventing IκBα phosphorylation and degradation, thereby blocking nuclear translocation of the p65 subunit [3]. The concentration required for 50% inhibition (IC₅₀) of NF-κB DNA binding by curcumin exceeds 50 μM, while more potent synthetic analogs like EF31 achieve IC₅₀ values as low as ~5 μM [5]. Another curcumin derivative, ST09, has demonstrated significant anti-cancer effects in ovarian cancer models by modulating the miR-199a-5p/DDR1 axis and inactivating the pro-survival NF-κB pathway [6].
Other natural compounds share mechanistic similarities with this compound in NF-κB pathway modulation. Silymarin, a flavonoid complex from milk thistle, has been shown to decrease secretions of IL-1β and TNF-α while inhibiting phosphorylation of p65 NF-κB and p38 MAPK in LPS-induced hoof dermal inflammatory cells of dairy cows [7]. Similarly, cynarin, a phenolic compound from artichoke, alleviates inflammation by modulating the Nrf-2/ROS/NF-κB axis in mesenchymal stem cells from patients with ankylosing spondylitis [8]. These comparative compounds provide important reference points for evaluating this compound's potency and mechanistic profile.
Table 2: Comparison of Natural Compounds with NF-κB Inhibitory Activity
| Compound | Source | NF-κB Inhibition Mechanism | Relative Potency | Key Experimental Findings |
|---|---|---|---|---|
| This compound | Marigold (Calendula officinalis) | Suppresses NF-κB activation; Reduces TNF-α and IL-6 | Moderate (inference from structural analogs) | Inhibits cancer cell proliferation; induces apoptosis; anti-angiogenic |
| Curcumin | Turmeric (Curcuma longa) | Blocks IκBα phosphorylation; inhibits nuclear translocation of p65 | IC₅₀ >50 μM for NF-κB DNA binding | Anti-inflammatory; anti-cancer; improves gastric emptying in diabetic models |
| EF31 | Synthetic curcumin analog | Inhibits IKKβ (IC₅₀ ~1.92 μM); prevents nuclear translocation | IC₅₀ ~5 μM for NF-κB DNA binding | Potent anti-inflammatory and anti-cancer activity; minimal macrophage toxicity |
| Silymarin | Milk thistle | Decreases IL-1β, TNF-α; inhibits p65 NF-κB and p38 MAPK phosphorylation | Effective at 10-100 μg/mL in bovine models | Protective in LPS-induced inflammatory models; promotes CYP3A4 and CYP1A1 expression |
| Cynarin | Artichoke | Modulates Nrf-2/ROS/NF-κB axis; reduces p-NF-κB, IL-6, IL-1β, TNF-α | Effective at 50-100 μmol/L in AS-MSCs | Alleviates inflammation in ankylosing spondylitis models; enhances antioxidant capacity |
The evaluation of this compound's effects on NF-κB pathway activation employs a range of well-established cellular and molecular biology techniques. The following protocol outlines a comprehensive approach for assessing this compound-mediated NF-κB inhibition:
Protocol 1: NF-κB Luciferase Reporter Assay
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
The functional consequences of NF-κB inhibition can be assessed through measurement of downstream inflammatory mediators. The following protocols describe methods for evaluating this compound's effects on cytokine production and expression:
Protocol 3: Quantitative Analysis of Pro-inflammatory Cytokines
Protocol 4: Western Blot Analysis of NF-κB Pathway Components
This compound's NF-κB inhibitory activity contributes to its anti-cancer properties, which can be evaluated using the following functional assays:
Protocol 5: Assessment of Anti-proliferative and Apoptotic Effects
The NF-κB inhibitory activity of this compound positions it as a promising candidate for therapeutic development across multiple disease areas. In oncology, this compound's ability to suppress NF-κB activation, inhibit cancer cell proliferation, trigger apoptosis, and impede angiogenesis suggests potential applications in various cancer types [1]. NF-κB constitutive activation is a hallmark of numerous malignancies, contributing to tumor survival, proliferation, invasion, and resistance to chemotherapy. Research demonstrates that NF-κB inhibition strategies, including the use of natural compounds like curcumin and its analogs, can sensitize cancer cells to conventional therapies and improve treatment outcomes [2]. The multi-target nature of this compound may offer advantages over single-pathway inhibitors by simultaneously addressing multiple hallmarks of cancer.
In inflammatory and autoimmune conditions, this compound's suppression of pro-inflammatory cytokine production presents opportunities for therapeutic intervention. The compound's ability to reduce TNF-α and IL-6 secretion aligns with mechanisms of action of several successful biologic therapies for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis [1]. The search results highlight that other natural products with NF-κB inhibitory activity, such as cynarin, show promise in modulating inflammation in specific disease contexts like ankylosing spondylitis [8]. Similarly, silymarin has demonstrated protective effects in LPS-induced inflammatory models [7]. These findings suggest that this compound may offer similar benefits while potentially providing a more favorable safety profile compared to synthetic immunosuppressive agents.
Advancing this compound toward clinical application requires careful consideration of several key factors in preclinical development. Bioavailability optimization represents a critical challenge, as natural polyphenolic compounds often exhibit poor solubility, rapid metabolism, and limited systemic exposure. Research on structurally related compounds like curcumin has addressed these limitations through various formulation strategies, including liposomal encapsulation [9], structural analogs [5] [6], and combination with absorption enhancers. Similar approaches may benefit this compound development, particularly given its structural similarities to cardiac glycosides that typically have favorable bioavailability profiles.
Toxicological assessment represents another essential component of this compound's development pathway. While natural products are often perceived as inherently safe, rigorous evaluation of potential adverse effects is necessary. The classification of this compound as a Dangerous Good for transport suggests that appropriate safety precautions must be observed during handling [1]. Comprehensive toxicological studies should include assessment of cardiac effects (given its structural relationship to cardiotonic steroids), hepatic metabolism, and potential drug interactions. The concentration-dependent therapeutic window should be carefully characterized to establish a safe dosing range. Additionally, species differences in metabolism and toxicity must be considered when extrapolating from animal models to human applications.
Table 3: Research Applications of this compound Based on NF-κB Inhibition
| Research Area | Potential Applications | Relevant Experimental Models | Key Endpoints |
|---|
| Oncology Research | - Chemoprevention
This compound represents a promising natural product with demonstrated efficacy in suppressing NF-κB activation and modulating downstream inflammatory and survival pathways. The compound's multifaceted mechanisms of action, including suppression of NF-κB activation, reduction of pro-inflammatory cytokine production, inhibition of cancer cell proliferation, induction of apoptosis, and anti-angiogenic effects, position it as a valuable investigational agent with potential applications in oncology, inflammatory diseases, and beyond [1]. The experimental protocols outlined in these application notes provide comprehensive methodologies for evaluating this compound's biological activity and elucidating its mechanisms of action across various research contexts.
While current evidence supports this compound's role as an NF-κB pathway modulator, further research is needed to fully characterize its molecular targets, pharmacokinetic properties, and therapeutic potential in disease-specific models. The development of optimized formulations and delivery systems may enhance this compound's bioavailability and efficacy, addressing limitations commonly associated with natural polyphenolic compounds. As research advances, this compound and its derivatives may emerge as valuable additions to the therapeutic arsenal against NF-κB-driven diseases, potentially offering novel mechanisms of action and favorable safety profiles compared to existing treatments.
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a critical therapeutic target in multiple pathological conditions, particularly in oncology where tumor growth beyond 1-2 mm³ requires vascular support for oxygen and nutrient delivery. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay serves as a well-established in vitro model that recapitulates key stages of angiogenic processes, including endothelial cell proliferation, migration, differentiation, and the reorganization into three-dimensional capillary-like structures. This assay provides a physiologically relevant platform for evaluating potential anti-angiogenic compounds like Cymarin with clinical predictive value, as it models the later stages of angiogenesis where endothelial cells undergo morphogenesis into tubular networks [1] [2].
HUVECs represent a primary cell model isolated from human umbilical veins that maintain critical endothelial characteristics, including expression of endothelial-specific markers and responsive signaling pathways. The tube formation assay leverages the inherent capacity of HUVECs to form interconnected, tube-like structures when plated on basement membrane extracts such as Matrigel or Geltrex, which provide the extracellular matrix components and physiological cues necessary for this morphogenetic process [3]. For drug discovery professionals, this assay offers significant advantages including relatively easy setup, short culture period (typically 4-24 hours), quantifiable endpoints, and amenability to medium-throughput screening approaches, making it ideal for evaluating the anti-angiogenic potential of natural products like this compound [2].
Human Umbilical Vein Endothelial Cells (HUVECs): Primary cells from pooled donors, passages 2-6 (earlier passages recommended for optimal tube formation capacity). Commercial sources include Lonza, ATCC (CRL-1730), or established university cell banks [4] [5]. HUVECs beyond passage 6 may demonstrate reduced tube formation capacity and should be avoided for consistent results.
Cell Culture Medium: Endothelial Basal Medium-2 (EBM-2) supplemented with appropriate growth factors or Endothelial Growth Medium-2 (EGM-2) BulletKit containing hydrocortisone, human epidermal growth factor, bovine brain extract with heparin, fetal bovine serum (FBS), and gentamicin/amphotericin-B. For tube formation assays, supplementation with 2% FBS is typically used to minimize proliferation-induced artifacts while maintaining cell viability [4] [2].
Specialized Reagents:
This compound Stock Solution: Prepare at 10-50 mM in DMSO or appropriate solvent, with subsequent dilutions in culture medium ensuring final DMSO concentration ≤0.1% (v/v) to avoid solvent toxicity. Include a vehicle control with equivalent DMSO concentration.
Reference Controls:
Table 1: Key Reagents and Formulations for HUVEC Tube Formation Assay
| Reagent Category | Specific Examples | Concentration/Formulation | Supplier Examples |
|---|---|---|---|
| Basement Matrix | Geltrex, Matrigel | 8-12 mg/mL, 50-100 µL/cm² | Corning, Thermo Fisher |
| Cell Medium | EBM-2 + LSGS supplement | 2% FBS, bFGF (3 ng/mL) | Lonza |
| Positive Control Inhibitor | Suramin | 30 µM working concentration | MilliporeSigma |
| Viability Stain | Calcein AM | 2 µg/mL in PBS or medium | Thermo Fisher |
| Reference Natural Inhibitor | β-Escin | 40-60 µg/mL (IC50) | CALENDULA, USP |
Culture Conditions: Maintain HUVECs in supplemented EGM-2 medium at 37°C in a 5% CO₂ humidified environment. Change medium 24-36 hours post-seeding and every 48 hours thereafter until cells reach 80-90% confluence (typically 5-6 days after seeding). Use cells at passages 2-6 to ensure optimal tube-forming capacity, as higher passage numbers may demonstrate reduced angiogenic potential [2] [3].
Subculture Procedure:
The extracellular matrix preparation represents a critical determinant of assay success, requiring precise temperature control throughout the process:
Matrix Thawing: Thaw Geltrex/Matrigel overnight at 4°C (in refrigerator, not on bench). For urgent use, thaw on ice in a refrigerator. Never warm to room temperature prematurely as polymerization will initiate.
Plate Pre-cooling: Cool 96-well plate and pipette tips at 4°C for at least 1 hour before matrix coating.
Matrix Coating:
Cell Harvest and Counting:
Compound Preparation and Treatment:
Cell Seeding and Compound Exposure:
For optimal quantification, particularly in high-throughput settings, fluorescent staining enhances contrast and enables automated image analysis:
Fluorescent Staining (Optional):
Image Acquisition:
The following workflow diagram illustrates the complete experimental procedure:
The angiogenic response in HUVECs can be quantified through multiple parameters that reflect different aspects of network complexity and maturation. The most informative metrics include:
Total Tube Length: The combined length of all tubular structures in the measured area, representing the extent of network formation. This parameter is considered one of the most reliable indicators of angiogenic activity.
Total Branching Points: The number of points where three or more tubes intersect, reflecting the complexity and connectivity of the formed network.
Total Loops/Meshes: The number of completely enclosed circular or polygonal areas, indicating network maturation and stability.
Total Tube Area: The two-dimensional area covered by all tubular structures, providing information about network density.
Mean Tube Length: The average length of individual tube segments between branching points, indicating the degree of tube maturation. [1] [5]
Table 2: Key Quantitative Parameters for HUVEC Tube Formation Analysis
| Parameter | Biological Significance | Measurement Method | Expected Control Values |
|---|---|---|---|
| Total Tube Length | Extent of network formation | Sum of all tube pixel lengths | Vehicle control: 100% (normalized) |
| Branching Points | Network complexity and connectivity | Count of intersections with ≥3 tubes | ~50-150 points/field (density-dependent) |
| Total Loops | Network maturity and stability | Count of completely enclosed areas | ~20-80 loops/field (density-dependent) |
| Tube Area | Network density and coverage | Pixel area occupied by tubes | ~30-60% of total field area |
| Node Number | Junction formation capacity | Automated count of branch points | Correlates with branching points |
For anti-angiogenic compounds like this compound, a concentration-dependent inhibition of tube formation should be expected. Based on similar natural products such as β-escin, which demonstrates significant inhibition at 40-60 µg/mL, this compound should be evaluated across a concentration range (e.g., 0.1-100 µM) to establish dose-response relationships [6].
Data Normalization: Normalize all quantitative parameters to vehicle control (100% tube formation) and positive inhibitor control (0-30% residual tube formation) to enable cross-experiment comparisons.
Dose-Response Analysis: Fit normalized data (preferably total tube length) using 4-parameter nonlinear regression to determine IC₅₀ values (concentration causing 50% inhibition of tube formation). Statistical significance should be assessed using one-way ANOVA with post-hoc tests, with p<0.05 considered significant.
Quality Control: Assay robustness can be evaluated using Z' factor calculations based on positive and negative controls. Z' factor >0.5 indicates excellent assay quality for screening purposes [5].
The anti-angiogenic activity of natural compounds typically involves modulation of key signaling pathways in endothelial cells. Research with similar compounds provides insight into potential mechanisms for this compound:
PI3K/Akt Pathway: This represents a crucial signaling axis in endothelial cell survival, migration, and tube formation. β-escin has been shown to suppress Akt activation in response to basic fibroblast growth factor (bFGF), while studies with lung cancer cell co-culture systems demonstrated that PI3K inhibitor LY294002 could reverse enhanced tube formation [4] [6]. Evaluation of this compound's effect on this pathway should include phospho-Akt/Akt measurements by Western blot.
MEK-ERK Pathway: The water extract of Ruta graveolens (RGWE) inhibits tube formation through the MEK-ERK pathway, with constitutive activation of MEK (caMEK) abolishing this inhibitory effect [7]. This suggests that this compound might similarly target this pathway, which can be investigated using phospho-ERK antibodies and MEK inhibitors.
Gene Expression Modulation: β-escin treatment leads to altered expression of angiogenesis-related genes including EFNB2 and FGF-1, suggesting that this compound may similarly modulate pro-angiogenic transcriptomes. PCR array analysis (e.g., RT² Profiler Human Angiogenesis PCR Array) provides a comprehensive approach to identifying transcriptional targets [6].
The following diagram illustrates key signaling pathways potentially involved in this compound's anti-angiogenic effects:
The basic tube formation protocol can be adapted to address more complex research questions:
Co-culture Systems: To model tumor-endothelial interactions, implement indirect co-culture using Transwell permeable supports (0.4 µm polycarbonate membrane) with cancer cells in the insert and HUVECs on matrix below. This approach demonstrated that lung cancer cells (CL1-5) enhance HUVEC tube formation through PI3K/Akt signaling and COX-2 involvement [4].
High-Content Screening: Automate image acquisition and analysis for compound screening using high-content systems like the ImageXpress Micro Confocal with MetaXpress software. This approach reduces analysis time from 8 hours to under 30 minutes for a 96-well plate while improving objectivity and statistical power [5].
In Vivo Validation: Correlate in vitro findings with in vivo models such as the chick chorioallantoic membrane (CAM) assay, which demonstrated β-escin's anti-angiogenic activity in a more physiologically relevant context [6].
Successful implementation of the HUVEC tube formation assay requires attention to several technical aspects that significantly impact results:
Matrix Lot Variability: Different lots of basement membrane matrices demonstrate substantial variation in tube-forming capacity. Pre-test each lot for performance and reserve sufficient quantity from qualified lots for extended project needs [2].
Cell Seeding Density Optimization: Suboptimal cell density represents the most common technical issue. Too few cells result in incomplete networks with isolated segments, while too many cells produce confluent monolayers without distinct tubular structures. Perform density optimization (1.5-5.0 × 10⁴ cells/well in 96-well format) during assay establishment [7] [2].
Passage Number Effects: HUVECs beyond passage 6 demonstrate reduced tube formation capacity and increased variability. Consistent use of early passage cells (P2-P6) ensures reproducible results [7].
Table 3: Troubleshooting Guide for HUVEC Tube Formation Assay
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| No tube formation in controls | Old or unhealthy cells; improper matrix polymerization; suboptimal seeding density | Use early passage cells (P2-P6); verify matrix temperature control; optimize cell density |
| Incomplete networks | Cell density too low; insufficient incubation time; serum concentration too high | Increase cell density; extend incubation to 12-16 hours; use 2% FBS instead of 10% |
| Tube networks disappearing after staining | Replacement medium different from original; aggressive fluid handling | Use identical medium composition for replacement; add fluids gently to well sides |
| High well-to-well variability | Inconsistent matrix coating; uneven cell distribution; temperature fluctuations | Pre-cool plates and tips; mix cells thoroughly before seeding; avoid plate disturbances during incubation |
| Poor image contrast | Inadequate staining; suboptimal microscope settings | Use Calcein AM staining (2 µg/mL, 30 min); optimize exposure and contrast during acquisition |
The HUVEC tube formation assay provides a robust, quantifiable in vitro system for evaluating the anti-angiogenic potential of natural compounds like this compound. When properly optimized and executed with appropriate controls, this assay can generate reproducible, statistically significant data on compound efficacy and potency. The integration of mechanistic investigations through signaling pathway analysis and gene expression profiling enhances the value of findings by providing insight into molecular modes of action.
For drug development professionals, this assay represents an essential component of the anti-angiogenic compound characterization pipeline, bridging the gap between simple viability assays and complex in vivo models. The protocol detailed herein balances physiological relevance with practical implementation, enabling systematic evaluation of this compound and related compounds for potential therapeutic application in angiogenesis-dependent diseases.
P-glycoprotein (P-gp/ABCB1) represents a critical efflux transporter in the ATP-binding cassette (ABC) superfamily that significantly influences the pharmacokinetic profile of numerous therapeutic compounds. Expressed at pharmacologically relevant barriers including the intestinal epithelium, blood-brain barrier, and renal and hepatic excretory membranes, P-gp actively effluxes substrates back into the intestinal lumen, limits central nervous system penetration, and enhances biliary and renal elimination of drugs. Understanding compound interaction with P-gp is therefore essential in drug discovery and development, particularly for compounds with narrow therapeutic indices where altered disposition may precipitate toxicities.
This compound (also known as k-strophanthin-α) is a cardiac glycoside naturally occurring in plants such as Apocynum venetum and Adonis vernalis. This digitalis-like compound (DLC) shares the characteristic structural features of cardiac glycosides: a steroid core, a lactone ring at position C17, and a sugar moiety at position C3. This compound demonstrates cardiotonic properties through inhibition of Na+,K+-ATPase, similar to other DLCs like digoxin and digitoxin. Recent research has also revealed potential anti-cancer activities for this compound, expanding its therapeutic interest. However, like other DLCs, this compound possesses a narrow therapeutic index, making understanding its transport interactions crucial for predicting and managing drug-drug interactions (DDIs) in clinical settings [1] [2].
Extensive in vitro investigations have characterized this compound as a P-gp substrate with intermediate transport efficiency compared to other DLCs. Research utilizing multiple assay systems has provided quantitative parameters that define this compound's interaction with the efflux transporter:
Table 1: this compound P-gp Interaction Parameters from Various Assay Systems
| Assay Type | Experimental System | Key Parameters | Results for this compound | Interpretation |
|---|---|---|---|---|
| Vesicular Transport | P-gp membrane vesicles | ATP-dependent uptake | Not significant | Suggests limited direct ATP-dependent transport in vesicular system |
| Cellular Accumulation | MDCK-P-gp cells | Accumulation ratio (MDCK/MDCK-P-gp) | 1.8 | Indicates P-gp mediated efflux (moderate) |
| Cellular Accumulation | ciPTEC-P-gp cells | Accumulation ratio (parent/P-gp) | 2.8 | Confirms P-gp substrate activity |
| Inhibition Studies | Human P-gp mutants | Binding affinity changes | 2-4 fold decrease for F336A, I340A mutants | Identifies key binding residues on P-gp |
| Physicochemical Properties | Computational analysis | Calculated logP (clogP) | 1.78 | Correlates with intermediate transport efficiency |
The structural determinants of this compound's interaction with P-gp have been partially elucidated through mutagenesis studies. Research with alanine mutants of human P-gp drug-binding amino acids revealed that mutations at positions F336A and I340A decreased this compound's apparent affinity by two- to fourfold compared to wild type P-gp, indicating these residues participate in this compound binding [1]. This suggests this compound shares common binding determinants with other DLCs but with varying binding affinity. Additionally, the presence of both δ-lactone ring and sugar moiety at 3β of the steroid body appear favorable for DLC binding to P-gp, structural features that this compound possesses [1].
When compared with other DLCs, this compound demonstrates intermediate transport characteristics in cellular assays. The accumulation ratios (representing the degree of P-gp-mediated efflux) for this compound fall between highly effluxed compounds like convallatoxin and those with minimal P-gp interaction:
Table 2: Comparison of DLC Transport Parameters in P-gp Assay Systems
| Digitalis-Like Compound | Vesicular Transport ATP-Dependent Uptake | MDCK Accumulation Ratio | ciPTEC Accumulation Ratio | Relative P-gp Substrate Strength |
|---|---|---|---|---|
| Convallatoxin | Significant | 4.5 | 4.2 | Strong |
| This compound | Not significant | 1.8 | 2.8 | Moderate |
| Digoxin | Not significant | 2.0 | 3.0 | Moderate |
| Digitoxin | Not significant | 1.8 | 2.5 | Moderate |
| Ouabain | Not significant | 1.0 | 1.1 | Weak/None |
| Strophanthidol | Not significant | 1.1 | 1.3 | Weak/None |
This comparative analysis reveals the heterogeneous transport of DLCs by P-gp, where structurally similar compounds demonstrate markedly different efflux characteristics. This compound falls into the moderate substrate category, suggesting that its absorption and distribution may be meaningfully influenced by P-gp activity, particularly when co-administered with P-gp inhibitors or inducers [2].
The vesicular transport assay utilizes inside-out membrane vesicles expressing P-gp, allowing direct measurement of ATP-dependent substrate uptake. This system is particularly valuable for compounds that may have limited cellular permeability, as it eliminates the confounding factor of cellular entry:
Reagent Preparation: Prepare assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl), membrane vesicles expressing human P-gp (commercially sourced), 100 mM ATP solution, and 100 mM MgCl₂. Prepare this compound stock solution in appropriate solvent (typically DMSO, final concentration ≤0.1%) and dilute to working concentrations (typically 1-100 μM). Include control vesicles without P-gp expression to assess non-specific binding [2].
Experimental Procedure:
Data Analysis: Calculate ATP-dependent uptake by subtracting values in AMP-containing controls from ATP-containing samples. Plot uptake versus time to determine transport kinetics. Compare to positive control substrates (e.g., convallatoxin, NMQ) to validate assay performance [1] [2].
Cellular accumulation assays provide a more physiologically relevant model that accounts for both passive membrane permeability and active efflux. These assays utilize polarized cell lines overexpressing P-gp to quantify directional transport:
Cell Culture Preparation:
Experimental Procedure for Accumulation Assay:
Data Analysis and Interpretation:
Interpretation of this compound P-gp interaction data requires careful consideration of multiple assay parameters and comparison with established benchmark compounds:
Substrate Classification Criteria:
Assay System Limitations:
Beyond substrate characterization, assessing this compound's potential to inhibit P-gp is crucial for predicting DDIs:
Inhibition Screening Protocol:
Clinical DDI Prediction:
Understanding this compound's interaction with P-gp has significant implications for drug development and clinical application:
DDI Risk Mitigation: The moderate P-gp substrate characteristics of this compound indicate potential for interactions with concomitant medications that inhibit P-gp function. When this compound is co-administered with potent P-gp inhibitors (e.g., verapamil, quinidine, amiodarone, cyclosporine), increased this compound exposure may occur, potentially elevating toxicity risk. This is particularly relevant given this compound's narrow therapeutic index as a cardiac glycoside. Clinical monitoring and potential dose adjustments should be considered when this compound is administered with P-gp inhibitors [2].
Formulation Strategies: Knowledge of P-gp efflux can inform development of bioavailability enhancement approaches. Strategies may include co-administration with selective P-gp inhibitors (e.g., elacridar) when increased systemic exposure is desired, or development of targeted delivery systems that bypass intestinal efflux. Research with similar flavonoid compounds has demonstrated that bioavailability can be significantly improved through such approaches [4] [3].
Tissue Distribution Prediction: The P-gp substrate characteristics help predict this compound's tissue penetration profile, particularly at protected sites like the brain and testes. The moderate P-gp interaction suggests this compound may have limited central nervous system penetration under normal conditions, but could achieve higher levels when P-gp function is compromised by disease, inhibitors, or genetic polymorphisms. This information is valuable for both therapeutic targeting and toxicity prediction [2].
This compound demonstrates moderate interaction with P-glycoprotein, functioning as a substrate without strong inhibition potential at clinically relevant concentrations. The experimental data generated through vesicular transport and cellular accumulation assays provide a comprehensive characterization of its transport properties, enabling informed predictions of its pharmacokinetic behavior and interaction potential. Researchers should consider these P-gp interaction properties when designing formulations, predicting tissue distribution, and assessing DDI risks for this compound-containing therapeutics. The protocols outlined herein represent robust, validated approaches for characterizing compound interactions with P-gp that can be applied to both discovery and development pipelines.
This application note details a validated LC-MS/MS method for the determination and quantification of columbianadin in biological matrices. Columbianadin is an active coumarin isolated from Radix Angelicae pubescentis, a traditional Chinese medicine used for treating rheumatic diseases. The method was specifically developed to support pharmacokinetic studies following intravenous administration in rat models, but can be adapted for other applications requiring sensitive coumarin detection [1].
The protocol offers significant advantages over traditional HPLC-UV methods, providing enhanced sensitivity with a lower limit of quantification (LLOQ) of 4 ng/mL, reduced analysis time, and superior selectivity through multiple reaction monitoring (MRM) mode. This makes it particularly suitable for quantifying low analyte concentrations in complex biological matrices like plasma [1].
The following workflow diagram illustrates the complete sample preparation process:
The method was comprehensively validated according to standard bioanalytical guidelines. The table below summarizes the key validation parameters:
Table 1. Method Validation Parameters for Columbianadin LC-MS/MS Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear range | 4-20,000 ng/mL [1] | Correlation coefficient (r) ≥ 0.996 [1] |
| Lower limit of quantification (LLOQ) | 4 ng/mL [1] | RSD ≤ 2.3% [1] |
| Intra-batch precision (RSD%) | 4.02-7.33% [1] | <15% |
| Inter-batch precision (RSD%) | 4.29-7.73% [1] | <15% |
| Accuracy | 91.9-106% [1] | 85-115% |
| Extraction recovery | 81.4-102% [1] | Consistent and reproducible |
| Matrix effect | 85.6-99.7% [1] | Minimal suppression/enhancement |
| Freeze-thaw stability | 97.3-102% remaining [1] | ≥85% |
| Long-term stability (-20°C) | 92.6-110% remaining [1] | ≥85% |
| Autosampler stability (24h) | 90.0-99.2% remaining [1] | ≥85% |
The validated method was successfully applied to a pharmacokinetic study in rats following intravenous administration of columbianadin at doses of 1, 2.5, and 5 mg/kg. The method demonstrated sufficient sensitivity and precision to characterize the plasma concentration-time profile and calculate pharmacokinetic parameters including elimination half-life, clearance, and volume of distribution [1].
Table 2. Application of the LC-MS/MS Method in Pharmacokinetic Studies
| Study Aspect | Application Details |
|---|---|
| Animal model | Rats [1] |
| Administration route | Intravenous [1] |
| Dose levels | 1, 2.5, and 5 mg/kg [1] |
| Matrix | Rat plasma [1] |
| Sample volume | 100 μL [1] |
| Quantification range | Adequate for pharmacokinetic profiling [1] |
Signal suppression/enhancement: Monitor matrix effects during method development. The use of a stable isotope-labeled internal standard for columbianadin (if available) could provide better correction for matrix effects than bergapten [2].
Chromatographic performance: If peak shape deteriorates, consider conditioning the column with multiple injections of matrix samples or increasing the percentage of organic solvent in the cleaning step.
Sensitivity issues: Ensure proper maintenance of the mass spectrometer ion source and consider optimizing the interface parameters for columbianadin specifically.
Extraction efficiency: If recovery is inconsistent, test alternative extraction solvents such as methyl tert-butyl ether or dichloromethane, or consider solid-phase extraction for cleaner extracts.
Specificity: Confirm that no endogenous compounds co-elute with columbianadin or the IS by analyzing blank matrices from at least six different sources.
This LC-MS/MS method provides a simple, rapid, and highly sensitive approach for determining columbianadin in biological matrices. The method validation data demonstrate acceptable precision, accuracy, and stability for supporting preclinical pharmacokinetic studies. The liquid-liquid extraction procedure offers efficient sample cleanup with consistent recovery, while the MRM detection provides the necessary selectivity for reliable quantification in complex plasma matrices.
| Model System | Administration Route | Dosage & Regimen | Key Findings / Effects | Reported Toxicity (LD₅₀) |
|---|---|---|---|---|
| Luciferase-labeled SW1990 xenograft in nude mice [1] | Intraperitoneal (i.p.) | 2 mg/kg, twice a week for 3 weeks | Inhibited tumor growth; eliminated TRA-1-60 cells; decreased chemoresistance [1]. | Not reported for this regimen. |
| Trichoplusia ni (Insect Larvae) [1] | Oral (p.o., mixed in diet) | 1000 parts per million (p.p.m.) for 10 days | Inhibited growth; revealed a feeding deterrent effect [1]. | Effective Concentration (EC₅₀): 157 p.p.m. [1] |
| Rat [2] | Intravenous (i.v.) | Single dose | Details of toxic effects not reported other than lethal dose value. | LD₅₀: 20 mg/kg [2] |
| Mouse [2] | Intraperitoneal (i.p.) | Single dose | Details of toxic effects not reported other than lethal dose value. | LD₅₀: 12 mg/kg [2] |
| Mouse [2] | Intravenous (i.v.) | Single dose | Behavioral - convulsions or effect on seizure threshold. | LD₅₀: 2.8 mg/kg (2800 μg/kg) [2] |
| Mouse [2] | Intracerebral | Single dose | Behavioral - convulsions or effect on seizure threshold. | LD₅₀: 0.041 mg/kg (41 μg/kg) [2] |
| Cat [2] | Intravenous (i.v.) | Single dose | Details of toxic effects not reported other than lethal dose value. | LD₅₀: 0.095 mg/kg (95 μg/kg) [2] |
This protocol is adapted from the study using a SW1990 pancreatic cancer xenograft model in nude mice [1].
This compound is a cardiac glycoside that inhibits the Palytoxin-induced K+ release [1]. In cancer models, it has been shown to inhibit proliferation and downregulate specific proteins like PAX6 and UGT1A10 [1]. The following diagram illustrates a generalized workflow for an in vivo anti-tumor efficacy study.
Diagram 1: General workflow for an in vivo anti-tumor efficacy study with this compound.
A thorough search of scientific databases reveals a significant gap in the published literature concerning the detailed, step-by-step preparation of cymarin polymer derivatives.
Although a specific protocol for this compound is not available, the general approach for creating polymer-drug conjugates involves several key stages. The following workflow outlines a common pathway for synthesizing and evaluating such derivatives.
The table below outlines the key aspects of each stage in this general workflow.
| Stage | Key Considerations | Common Techniques/Materials |
|---|
| 1. Polymer Selection & Functionalization | Biocompatibility, biodegradability, water solubility, presence of reactive functional groups (-COOH, -NH2, -OH) for conjugation. Must be non-toxic and suitable for intended route of administration. | Polymers: PEG (polyethylene glycol), HPMA (N-(2-hydroxypropyl) methacrylamide), PVA (Polyvinyl alcohol), polyglutamic acid. Functionalization: Reaction with succinic anhydride (to introduce -COOH), glycidyl ethers (to introduce -OH). | | 2. Drug Activation & Conjugation | Drug must have a reactive group (-OH, -NH2, -COOH). This compound has hydroxyl groups. Spacer/linker between drug and polymer can be used to control release rate. | Activation: Convert drug -OH to a more reactive ester (e.g., using succinimide esters) or carbonate. Conjugation: Covalent coupling of activated drug to polymer's functional group under mild pH and temperature. | | 3. Purification & Isolation | Remove unreacted drug, catalysts, byproducts, and other impurities to obtain pure conjugate. | Dialysis, ultrafiltration, size-exclusion chromatography (SEC), lyophilization (freeze-drying). | | 4. Physicochemical Characterization | Confirm successful conjugation, determine drug loading efficiency, and analyze physical properties. | NMR (to confirm bond formation), FT-IR, UV-Vis spectroscopy, GPC/SEC (for molecular weight and distribution). | | 5. In-Vitro & In-Vivo Evaluation | Assess functionality, stability, drug release profile, and biological activity. | Drug release kinetics in buffer (e.g., PBS) at different pHs. Cell-based assays (cytotoxicity, efficacy). Pharmacokinetic studies in animal models to compare with unmodified drug [1]. |
Given the lack of direct information, here are practical steps you can take to advance your research:
This compound (also known as k-strophanthin-α) is a cardiotonic glycoside derived from various plant sources, including Apocynum venetum and Strophanthus kombé. This naturally occurring compound consists of a steroid aglycone (strophanthidin) linked to a single sugar moiety (cymarose), a structural feature that significantly influences its biological activity. This compound belongs to the broader class of cardiotonic steroids that have been investigated for their cardiovascular effects, primarily through inhibition of Na⁺,K⁺-ATPase. While the therapeutic applications of this compound in heart failure have been recognized historically, recent evidence suggests this compound may exert specific effects on vascular smooth muscle cells (VSMCs) that warrant further investigation.
The significance of this compound in vascular research stems from its potential to modulate vascular tone through mechanisms that may be distinct from its cardiotonic effects. Unlike other cardiotonic steroids, this compound's specific sugar moiety appears to confer unique properties regarding its interaction with vascular tissues. Research indicates that compounds with specific sugar moieties, including this compound, can inhibit certain vascular responses without necessarily correlating with Na⁺,K⁺-ATPase inhibition alone [1]. This suggests the existence of alternative signaling pathways or receptor interactions that may be exploited for therapeutic benefit in vascular diseases.
This compound exerts its effects on vascular smooth muscle through complex molecular interactions that researchers are still working to fully elucidate. The primary known mechanism involves its function as a cardiotonic steroid that binds to and inhibits the Na⁺,K⁺-ATPase pump, similarly to other cardiac glycosides. This inhibition leads to an increase in intracellular sodium concentration, which subsequently alters sodium-calcium exchange (NCX) activity, resulting in elevated intracellular calcium levels in VSMCs [1]. Since calcium is the primary regulator of vascular smooth muscle contraction, this cascade ultimately influences vascular tone and reactivity.
However, evidence suggests that this compound's actions may involve more complex signaling pathways beyond simple Na⁺,K⁺-ATPase inhibition. Research has demonstrated that the specific sugar moiety (cymarose) attached to the steroid aglycone is critical for this compound's vascular effects [1]. This structural component appears to facilitate specific interactions with membrane components or receptors in vascular tissue that are distinct from those in cardiac tissue. Interestingly, studies comparing this compound with other cardiotonic steroids have shown that while this compound effectively inhibits palytoxin-induced contractions in rabbit aorta, its aglycone counterpart (strophanthidin) lacks this inhibitory effect at equivalent concentrations [1]. This finding highlights the structure-activity relationship essential for this compound's vascular effects and suggests potential for developing more selective vascular therapeutics.
The investigation of this compound's effects intersects with broader research on natural compounds with cardiovascular activity. For instance, coumarins—another class of natural compounds—have demonstrated vasodilatory properties linked to inhibition of intracellular calcium increases in VSMCs and NO-mediated vasodilation [2]. While structurally distinct from this compound, the documented cardiovascular effects of such natural compounds support continued exploration of plant-derived substances for vascular applications.
Table 1: Summary of Key Experimental Findings on this compound's Vascular Effects
| Experimental Model | This compound Concentration | Observed Effect | Comparison Compounds |
|---|---|---|---|
| Rabbit aortic strips | 2 × 10⁻⁵ M | Significant inhibition of palytoxin-induced contraction | Ouabain, convallatoxin showed similar effects |
| Rabbit aortic strips | 2 × 10⁻⁵ M | Inhibition of palytoxin-induced tissue K⁺ loss | Aglycones (strophanthidin, ouabagenin) ineffective |
| Rat aortic strips | 2 × 10⁻⁵ M | No significant inhibition of palytoxin responses | Species-dependent effect observed |
| K⁺ reuptake assays | 2 × 10⁻⁵ M | Equally inhibited K⁺ reuptake and relaxation | All cardiotonic steroids showed similar efficacy |
Table 2: Comparison of this compound with Other Cardiotonic Glycosides on Vascular Parameters
| Compound | Sugar Moiety | Inhibition of PTX-Induced Contraction | Inhibition of PTX-Induced K⁺ Loss | Effect on K⁺ Reuptake |
|---|---|---|---|---|
| This compound | Cymarose | Yes | Yes | Yes |
| Ouabain | Rhamnose | Yes | Yes | Yes |
| Convallatoxin | Rhamnose | Yes | Yes | Yes |
| Strophanthidin | None | No | No | Yes |
| Ouabagenin | None | No | No | Yes |
| Digoxin | Digitoxose (3) | No | No | Yes |
The experimental data reveals several important aspects of this compound's vascular activity. First, there is a clear species-specific response, with this compound effectively inhibiting palytoxin-induced responses in rabbit aorta but not in rat aorta [1]. This species difference mirrors the known variation in sensitivity to cardiac glycosides among different species. Second, the structure-activity relationship is striking—the presence of the specific sugar moiety (cymarose) is essential for this compound's inhibitory action on palytoxin-induced vascular effects, as the aglycone form (strophanthidin) is ineffective at the same concentration [1].
Interestingly, while this compound and other glycosides inhibit palytoxin-induced contractions, they all equally inhibit potassium reuptake and relaxation following norepinephrine-induced contractions [1]. This suggests that this compound's specific inhibitory effect on palytoxin responses is not directly correlated with Na⁺,K⁺-ATPase inhibition alone, pointing toward more specialized mechanisms for its vascular activity. This dissociation of effects makes this compound a particularly interesting compound for further vascular research.
The assessment of this compound's effects on vascular smooth muscle function typically employs isometric tension recording in isolated blood vessel segments. This established methodology allows for direct measurement of contractile and relaxant responses under controlled conditions. The following protocol details the specific approach used to generate key findings on this compound's vascular effects, adapted from established methodologies in vascular pharmacology [1].
Protocol: Isometric Tension Measurement in Aortic Strips
This protocol can be modified to investigate various aspects of this compound's vascular effects, including examination of endothelial dependence, interaction with various signaling pathways, and comparative studies with other cardiotonic steroids.
Since calcium signaling is fundamental to vascular smooth muscle contraction, assessing this compound's effects on intracellular calcium concentration ([Ca²⁺]ᵢ) provides crucial mechanistic insights. The following protocol outlines a fluorescence-based method for monitoring [Ca²⁺]ᵢ in cultured VSMCs following this compound treatment.
Protocol: Intracellular Calcium Measurement in Cultured VSMCs
This methodology can be combined with pharmacological inhibitors to elucidate signaling pathways involved in this compound's effects on calcium homeostasis in VSMCs.
The investigation of this compound's effects on vascular smooth muscle requires a clear understanding of both the signaling pathways involved and the experimental workflows needed to elucidate them. The following diagrams visualize these key aspects to guide researchers in designing comprehensive studies.
This signaling pathway illustrates this compound's primary mechanism of action through Na⁺,K⁺-ATPase inhibition, leading to increased intracellular sodium, reversed sodium-calcium exchange, elevated intracellular calcium, and ultimately vascular smooth muscle contraction through calmodulin-dependent activation of myosin light chain kinase (MLCK). The diagram also acknowledges potential alternative pathways that may contribute to this compound's vascular effects, particularly those dependent on its specific sugar moiety that may not directly involve Na⁺,K⁺-ATPase inhibition [1].
This experimental workflow provides a systematic approach for investigating this compound's effects on vascular smooth muscle, incorporating multiple methodological approaches and application paradigms to comprehensively characterize its pharmacological actions.
The investigation of this compound's effects on vascular smooth muscle has several potential research applications, particularly in the context of vascular pathophysiology and drug discovery. The unique properties of this compound, especially the crucial role of its sugar moiety in mediating specific vascular effects [1], make it a valuable tool for probing fundamental mechanisms of vascular regulation and potentially developing more selective cardiovascular therapeutics.
One promising research direction involves exploring this compound's potential anti-inflammatory effects in the vasculature. Recent research on other natural compounds, such as chemerin, has demonstrated that targeting specific signaling pathways in VSMCs can modulate vascular remodeling processes. Specifically, chemerin has been shown to stimulate VSMC proliferation and carotid neointimal hyperplasia through activation of mitogen-activated protein kinase (MAPK) signaling, including phosphorylation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2) [3]. Similarly, this compound may influence vascular inflammation and remodeling pathways, potentially offering new approaches to treating proliferative cardiovascular diseases like atherosclerosis and post-angioplasty restenosis.
Additionally, this compound research could contribute to understanding and treating vascular calcification, a significant clinical problem in chronic kidney disease, diabetes, and aging. Vascular calcification involves complex processes where VSMCs undergo phenotypic transition to osteo-/chondroblast-like cells, actively promoting mineralization in the arterial wall [4]. As calcium signaling is fundamental to both VSMC contraction and phenotypic modulation, this compound's effects on intracellular calcium homeostasis [5] may influence these pathological processes. Investigating this compound in models of vascular calcification could reveal new pathways for therapeutic intervention.
From a drug development perspective, this compound represents an interesting structural template for designing more selective cardiovascular drugs. The demonstrated importance of its cymarose sugar moiety for vascular effects [1] suggests that structural modifications could yield compounds with optimized pharmacological profiles—potentially separating desired vascular effects from undesirable systemic actions. Such structure-activity relationship studies could follow approaches similar to those used in developing coumarin derivatives, where structural variations significantly influence cardiovascular activities including antiplatelet and vasodilatory effects [2].
Table 3: Potential Research Applications for this compound in Vascular Studies
| Research Area | Potential Application | Relevant Experimental Models |
|---|---|---|
| Hypertension | Investigation of novel vasoregulatory pathways | Spontaneously hypertensive rats, angiotensin II-infusion models |
| Atherosclerosis | Modulation of vascular remodeling and inflammation | ApoE⁻/⁻ mice, high-cholesterol diet models |
| Vascular Calcification | Influence on osteogenic transdifferentiation of VSMCs | High-phosphate culture models, chronic kidney disease models |
| Restenosis | Inhibition of neointimal hyperplasia after vascular injury | Balloon injury models, stent implantation models |
| Drug Development | Template for novel cardiovascular agents with selective actions | Structure-activity relationship studies, molecular modeling |
These application notes and protocols provide a comprehensive foundation for investigating this compound's effects on vascular smooth muscle function. The experimental data demonstrate that this compound exerts significant vascular activity at concentrations of 2 × 10⁻⁵ M, with its specific sugar moiety playing a critical role in its inhibitory effects on palytoxin-induced contractions [1]. The detailed methodologies for vascular tension measurement and intracellular calcium imaging represent robust approaches for further characterizing this compound's pharmacological actions.
Future research directions should prioritize elucidating the precise molecular targets through which this compound modulates vascular function, particularly those interactions that depend on its cymarose sugar moiety. Additionally, exploring this compound's effects in pathological vascular remodeling and calcification models may reveal novel therapeutic applications for this natural compound. As research in this area advances, this compound and its structural analogs may offer new approaches for treating cardiovascular diseases characterized by abnormal vascular tone and remodeling.
The following table summarizes the available research relevant to microbial infection control by cymarin and structurally similar compounds.
| Compound | Reported Activity | Target Microorganism | Key Findings/Proposed Mechanism | Reference |
|---|---|---|---|---|
| This compound | Antifeedant & Growth Inhibitory (Crop Protectant) | Insect Larvae (Trichoplusia ni) | Inhibited growth of neonate larvae (EC₅₀ of 157 ppm); exhibited antifeedant effect (DC₅₀ of 10.8 μg/cm²). [1] | |
| Coumarin | Antifungal (Induces Apoptosis) | Candida albicans | Induced apoptotic features: phosphatidylserine externalization, DNA fragmentation, nuclear condensation, metacaspase activation, ROS accumulation, and mitochondrial dysfunction. [2] | |
| Coumarin Derivatives (C1) | Antibacterial (Membrane Disruption) | Various pathogenic bacteria (e.g., E. coli, S. aureus) | Disrupted bacterial cell membranes; in an infectious colitis model, it reduced pathogen load and intestinal inflammation. [3] | |
| Silymarin | Antifungal (Membrane-Targeted) | Candida albicans | Increased membrane permeability, induced oxidative stress (ROS), caused K+ leakage, and decreased membrane fluidity. [4] [5] |
Given the lack of direct data on this compound's antimicrobial effects, a logical first step would be to adapt methodologies used for coumarin and silymarin. The following workflow outlines a potential pilot study to investigate this compound's activity against the common fungal pathogen Candida albicans.
This protocol is adapted from studies on coumarin and silymarin [4] [2] and can be used as a starting point for your research.
1. Antifungal Susceptibility and Viability Testing
2. Analysis of Cell Death Mechanisms
3. Investigation of Mitochondrial Involvement
4. Assessment of Membrane Damage
The proposed experimental pathway can help validate whether this compound's antimicrobial activity mirrors that of coumarin derivatives (apoptosis induction) or silymarin (direct membrane disruption), or operates through a unique mechanism.
Given this compound's known activity as a crop protectant [1], it may hold promise for agricultural antifungal applications. Furthermore, if its mechanism involves specific molecular targets like the Na+/K+ ATPase (as suggested by its nature as a cardiac glycoside), it could offer a unique approach for combating microbial infections.
This compound is a natural glycoside with a solubility profile that categorizes it as a poorly water-soluble compound. [1]
| Solvent System | Solubility of this compound | Notes |
|---|---|---|
| Water | Slightly soluble [1] | Confirms significant solubility challenge. |
| Chloroform | Soluble [1] | Good solvent for stock solutions. |
| Methanol | Soluble [1] | Good solvent for stock solutions. |
| Acetone | Slightly soluble [1] | - |
| Diethyl Ether | Slightly soluble [1] | - |
| Petroleum Ether | Insoluble [1] | - |
This profile is characteristic of a Biopharmaceutical Classification System (BCS) Class II or IV compound, meaning it faces significant bioavailability hurdles due to low solubility and/or permeability. [2] Such compounds require strategic formulation to improve dissolution and absorption.
Accurate solubility measurement is crucial for reliable assay development and formulation work. Below is a standard workflow. The specific method choice depends on your need for high-throughput screening (kinetic solubility) or rigorous data for formulation (thermodynamic equilibrium solubility).
Detailed Protocols:
Nephelometry (Kinetic Solubility): This high-throughput method identifies the concentration at which a compound begins to precipitate.
Shake-Flask Method (Thermodynamic Solubility): This is the gold standard for determining equilibrium solubility.
Poor water solubility leads to low bioavailability, but several advanced formulation strategies can overcome this. The table below summarizes key approaches, many successfully used for similar natural products like silymarin. [2]
| Strategy | Technology / Approach | Mechanism of Action | Key Considerations |
|---|---|---|---|
| Lipid-Based Systems | Self-Emulsifying Drug Delivery Systems (SEDDS), Liposomes, Solid Lipid Nanoparticles (SLNs) [2] | Improves solubilization in GIT; enhances lymphatic absorption. [2] | Compatibility with lipids/surfactants; chemical stability. [2] |
| Particle Size Reduction | Nanocrystals, Nanosuspensions [2] | Increases surface area for dissolution. [2] | Prevents aggregation/particle growth; requires stabilizers. [2] |
| Solid Dispersion | Dispersion in polymer matrix (e.g., PVP, Poloxamer, PEG) [8] | Converts drug to amorphous state; improves wettability. [8] | Risk of re-crystallization; physical stability. [2] |
| Complexation | Cyclodextrins, Phospholipids (Phytosome) [2] [7] | Forms soluble inclusion complexes; enhances permeability. [2] | Finding optimal ratio/conjugate; complex characterization. [7] |
The following diagram illustrates the decision-making process for selecting a formulation strategy based on the compound's properties:
Future work should focus on:
The table below consolidates key physical and safety data for Cymarin from supplier sources [1] [2].
| Parameter | Specification / Value |
|---|---|
| Recommended Storage Temperature | 2-8°C [1] [2] |
| Physical Form | Solid, neat substance [1] [2] |
| Typical Purity | ≥95.0% to ≥96% (HPLC) [1] [2] |
| Melting Point | 148°C [1] |
| Safety & Hazard Statements | H301+H331 (Toxic if swallowed or inhaled), H373 (May cause damage to organs through prolonged or repeated exposure) [1] |
| Signal Word | Danger [1] |
While detailed protocols for this compound were not available, you can adapt the following general workflow to establish standard operating procedures. This diagram outlines the key stages from preparation to analysis:
Based on the available data, here are answers to potential user questions:
Q1: Why is this compound stored at 2-8°C? Storing this compound at 2-8°C is a standard precaution to maintain its chemical integrity and potency over time. Refrigerated storage slows down potential decomposition processes, ensuring the compound remains stable and suitable for experimental use.
Q2: What are the critical safety precautions for handling this compound? this compound is classified as toxic. You must observe the following precautions [1]:
Q3: How can I verify the stability of my this compound stock? The most common method is to check its purity using High-Performance Liquid Chromatography (HPLC) [1] [2]. A significant drop in purity percentage compared to the certificate of analysis (CoA) indicates potential degradation.
Cymarin is a cardiac glycoside found in plants like Strophanthus kombe [1]. Understanding its degradation pathways is crucial for ensuring experimental reliability.
The table below summarizes the primary factors affecting this compound's stability based on known degradation routes of related cardiac glycosides:
| Factor | Effect on Stability | Underlying Mechanism |
|---|
| pH | Highly sensitive to acidic and basic conditions [1] | Acidic pH: Hydrolysis of sugar moiety (aglycone formation, e.g., strophanthidin) [1]. Basic pH: Hydrolysis of the unsaturated lactone ring to hydroxy acids [1]. | | Temperature | Increased degradation at higher temperatures [2] | Higher temperatures increase the rate of chemical degradation reactions, following the Arrhenius equation [2]. | | Light & Oxidizing Agents | Potential for degradation | General susceptibility of complex organic molecules; specific pathways for this compound are less documented. |
The following diagram illustrates the primary degradation pathways of this compound under different pH conditions:
To track this compound stability in your solutions, employ these analytical techniques. HPLC is the most common and reliable method.
| Method | Key Parameter for Stability | Application Note |
|---|---|---|
| HPLC-UV/MS | Retention Time (RT) and Peak Area/Purity [3] [4] | A shift in RT or new peaks indicate degradation. Use a C18 column and a water-acetonitrile (with formic acid) gradient [4] [1]. |
| LC-MS/MS | Structural Confirmation | Characterizes degradation products. This compound forms [M+HCOO]- ions in negative ESI mode; MS/MS fragments confirm identity [1]. |
Detailed HPLC Protocol for Stability Monitoring [4] This method can be adapted from one used for similar compounds (coumarins).
If you encounter problems while analyzing this compound, consult this troubleshooting guide:
| Problem | Possible Cause | Solution |
|---|
| Retention Time Drift [3] | - Mobile phase evaporation/pH change
Q1: What is the best way to store this compound stock solutions for long-term use? For long-term storage, it is advisable to prepare concentrated stock solutions in a pure, anhydrous solvent like methanol or DMSO. Aliquot these solutions into small, airtight vials to avoid repeated freeze-thaw cycles and store them at -20°C or below. For short-term use (e.g., over a week), storing solutions in the dark at 2-8°C (refrigerator) is recommended [2].
Q2: I suspect my this compound has degraded. How can I confirm this? The most definitive method is LC-MS/MS. Compare the chromatogram and mass spectrum of your suspect sample against a fresh, certified reference standard. Signs of degradation include:
Q3: Are there any formulation strategies to improve this compound's stability? While direct studies on this compound are scarce, strategies successful for other unstable, poorly soluble natural products (like silymarin or coumarins) can be explored. These include:
What is the most sensitive method for Cymarin analysis? A UHPLC-MS/MS method is currently the most sensitive technique. It achieves low limits of detection (LOD) and quantification (LOQ) by combining efficient separation with selective and sensitive mass spectrometric detection [1].
My analytical method for this compound lacks sensitivity. What should I check first? First, review your sample preparation and mass spectrometer source conditions. Ensure your sample is clean to reduce ion suppression and optimize parameters like source temperature and gas flows for your specific instrument and analyte [1].
How can I reduce background noise in my this compound analysis? Using a MS/MS detection mode like Multiple Reaction Monitoring (MRM) is highly effective. It filters out chemical noise by monitoring a specific precursor ion > product ion transition, unique to this compound [1].
This protocol is ideal for achieving the highest sensitivity and specificity, suitable for complex matrices like biological samples or plant extracts.
This HPLC method is a robust choice if UHPLC-MS/MS is not available, especially for analyzing dosage forms with excipients.
The table below summarizes the performance you can expect from different methodological approaches.
| Method | Key Features | Reported Performance (for similar compounds) | Best Use Case |
|---|
| UHPLC-MS/MS [1] | - High-speed separation (<16 min)
The following chart outlines a logical pathway to follow when developing or improving your analytical method for this compound.
The table below summarizes key information about this compound that is relevant for chromatography method development.
| Property | Description |
|---|---|
| Compound Class | Cardiac glycoside [1] |
| Core Structure | Cardenolide (steroid nucleus with five-membered unsaturated lactone ring at C17) [1] |
| Sugar Moisty | One sugar moiety attached at the 3-OH position of the aglycone [1] |
| Biological Activity | Na,K-ATPase inhibitor; picomolar range activity against the α4 isoform [1] |
While a specific column chromatography method was not found, an HPLC method for a related compound, coumarin, is available. This compound and coumarin are different compound classes, but this method can provide a starting point for initial experiments. You will need to optimize conditions extensively for this compound.
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (3.2 x 100 mm, 3 µm, 100 Å) [2] |
| Mobile Phase | Acetonitrile/Water (25/75%) [2] |
| Buffer | Phosphoric Acid (0.1%) [2] |
| Flow Rate | 0.5 ml/min [2] |
| Detection | UV, 276 nm [2] |
Based on general chromatography principles and the information available, you can develop a purification protocol using the following logical workflow. The diagram outlines the key stages and decision points.
Here are answers to common questions and issues you might encounter.
Q1: What is the best way to select a stationary phase for purifying this compound? this compound is a glycoside with moderate to high hydrophobicity. A reversed-phase C18 column is a typical starting point. For better selectivity, consider columns with phenyl or polar-embedded groups. The HPLC method cited uses a Newcrom R1 column, which is designed for hydrophobic and neutral compounds [2].
Q2: My peaks are tailing. What could be the cause and how can I fix it? Peak tailing often indicates active sites (e.g., residual silanol groups) in the system or column overloading [3].
Q3: I am experiencing a loss of resolution between this compound and close-eluting compounds. This can be caused by column aging, suboptimal temperature, or incorrect carrier gas flow rates [3].
Q4: How can I prevent ghost peaks in my chromatogram? Ghost peaks are usually due to system contamination, septum bleed, or sample carryover [3].
The table below summarizes core information relevant for this compound-related experimental work.
| Aspect | Details | Relevance to Experimentation |
|---|
| Chemical Identity | Molecular Formula: C30H44O9 [1] Molecular Weight: 548.66 g/mol [1] Synonyms: K-Strophanthin-α, Strophanthin K [1] | Essential for method development, standard preparation, and compound identification (e.g., LC-MS). | | Analytical Characterization | Can be characterized via LC-ESI-MS/MS [2]. In negative ion mode, a formate adduct [M+HCOO]- is observed, which is useful for sensitive detection [2]. | Provides a proven analytical method for identifying this compound in complex mixtures (e.g., plant extracts) and assessing purity. | | Source in Mixtures | A natural component of the cardiac glycoside mixture Strophanthin-K, extracted from the seeds of Strophanthus kombé [2]. | Informs selection of starting plant material for extraction. Purity of this compound from this mixture is a key challenge. | | Commercial Availability | Available as a pure, controlled product from chemical suppliers for laboratory use [1]. | Sourcing a high-quality standard is critical for creating calibration curves, method validation, and quality control. |
Based on the available information, here is a proposed high-level workflow for research on this compound recovery. You can use the following diagram to understand the logical sequence and key decision points in the process.
Q1: What is the most sensitive method to detect and characterize this compound in a complex plant extract? Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) operated in negative ion mode is a highly effective method. For optimal sensitivity, monitor the formate adduct ion [M+HCOO]⁻. The MS/MS and MS³ spectra are excellent tools for confirming the identity of this compound and its sugar moiety sequence [2].
Q2: Where can I source a pure this compound standard for my research? Pure this compound is available from specialty chemical suppliers that provide reference standards and fine chemicals for research. It is often listed as a controlled product intended for laboratory use only [1].
Q3: My this compound recovery yield is low. What is a common major challenge? A primary challenge is that this compound is typically found as a minor component in a complex mixture of very similar cardiac glycosides (e.g., Strophanthin-K) that share the same aglycone [2]. This makes separation and purification difficult. Focusing on robust chromatographic separation techniques is key to overcoming this.
Metabolite interference occurs when a compound produces a detectable signal in the analytical channel of another metabolite, leading to misidentification or inaccurate quantification [1]. The table below outlines common types, causes, and solutions.
| Interference Type | Description | Potential Causes | Corrective Strategies |
|---|---|---|---|
| Isomeric Interference | Two or more distinct metabolites share the same molecular formula and MS/MS fragments [1]. | Natural occurrence of isomers (e.g., citrate & isocitrate) [1]. | Improve chromatographic resolution to separate isomers [1]. |
| In-Source Fragmentation | A metabolite breaks apart in the ion source, producing a fragment ion identical to another metabolite's precursor ion [1]. | High fragmentation energy or unstable metabolites [1]. | Optimize ion source parameters (voltage, temperature); use MS/MS for specificity [1]. |
| Isobaric Interference | Metabolites have the same nominal mass but different exact atomic compositions. | Inadequate mass resolution of the mass spectrometer (common in unit-mass resolution instruments) [1]. | Use a high-resolution mass spectrometer; employ MS/MS with unique fragments. |
| Cross-Talk in MRM | A high-abundance metabolite generates a signal in the MRM transition (Q1/Q3) of a different metabolite [1]. | Inadequate mass filter selection; co-elution of compounds [1]. | Stagger MRM transitions; optimize collision energies; improve LC separation [1]. |
This methodology, adapted from general metabolomics practice, provides a systematic approach to identify metabolite interference [1].
The workflow for this protocol can be summarized as follows:
Q1: My this compound peak shape looks broad or asymmetric. Could this be a sign of interference? Yes, peak broadening or tailing can indicate that a closely eluting compound is not fully resolved from your target analyte. This is a classic symptom of chromatographic interference. To resolve this, try modifying your mobile phase (e.g., pH, organic solvent gradient) or consider using a different LC column chemistry (e.g., HILIC, phenyl-bonded phase) for better separation of complex mixtures [1] [2].
Q2: I don't have standards for all potential interfering metabolites. How can I investigate interference? Without standards, the process becomes more challenging but is still possible.
Q3: How can I be sure my quantification of this compound is accurate if there is a known interferent? If an interfering metabolite pair is confirmed and cannot be separated chromatographically, you must account for it mathematically.
Q1: What are the key spectroscopic methods for characterizing coumarin-loaded particles? Quantifying fluorophores on particles and measuring their optical properties are crucial for quality control and application success. The methods below are used for characterizing coumarin-loaded beads [1].
| Characterization Goal | Method | Key Outcome / Measured Parameter |
|---|---|---|
| Quantify Fluorophores per Particle | Solid-state ¹⁹F-NMR | Nondestructive quantification of coumarin 153 dye molecules per bead using the CF₃ group as a probe [1]. |
| Measure Absolute Fluorescence Quantum Yields | Integrating Sphere Setup | Spectrally-resolved measurement of absolute fluorescence quantum yields, absorption coefficients, emission, transmission, and reflectance in suspension [1]. |
Q2: How can I analyze silymarin and its stability in formulation? A validated stability-indicating HPLC method is essential for this purpose. The following protocol is adapted from a method developed for silymarin and curcumin tablets and capsules [2].
The workflow for this analytical method is summarized in the diagram below.
Q3: What are the primary mechanisms behind silymarin's anticancer effects? Silymarin exerts anticancer effects by modulating key cellular signaling pathways that control apoptosis (programmed cell death) and cell survival [3]. The major pathways and the effect of silymarin are summarized in the table below.
| Pathway | Effect of Silymarin | Outcome in Cancer Cells |
|---|---|---|
| Fas/FasL (Extrinsic Apoptosis) | Upregulates Fas, FasL, and FADD; activates caspase-8 [3]. | Triggers death receptor-mediated apoptosis. |
| Bcl-2/Bax (Intrinsic Apoptosis) | Increases pro-apoptotic Bax; decreases anti-apoptotic Bcl-2 [3]. | Increases Bax/Bcl-2 ratio, promoting mitochondrial-mediated apoptosis. |
| PI3K/Akt/mTOR (Survival) | Inhibits this survival pathway [3]. | Reduces cell proliferation and survival signals. |
| JAK/STAT (Survival/Inflammation) | Modulates the JAK/STAT pathway [3]. | Suppresses pro-survival and inflammatory signals. |
Q4: How can I improve the delivery of silymarin to the brain in experimental models? Conventional silymarin has low oral bioavailability. Using an intranasal nanoemulsion formulation can significantly enhance brain delivery, as demonstrated in a rat model of chemotherapy-induced cognitive impairment ("chemobrain") [4].
The following diagram illustrates this intranasal delivery workflow.
Q5: How is molecular docking used to study silymarin's potential? Molecular docking is a computational method to predict how a small molecule (ligand, like a component of silymarin) interacts with a target protein (receptor). The following protocol is based on a study investigating silymarin's interaction with the aromatase enzyme and HIV-1 reverse transcriptase [5].
A direct search for "cymarin protein binding optimization" yields limited specific results. However, a study on a radioiodinated this compound derivative provides a key insight: this derivative was used to label the alpha and beta subunits of the (Na+K+)-ATPase in crude membrane fractions [1]. This confirms that this compound and its derivatives bind to this specific protein target.
To proceed with optimization without extensive this compound-specific data, you can apply general protein binding principles and methodologies established for other small molecules, such as silybin and various coumarin derivatives [2] [3] [4].
The following table summarizes key parameters you can optimize, drawing parallels from studies on similar compounds.
| Optimization Parameter | Example from Similar Compounds | Relevant Experimental Technique |
|---|---|---|
| Binding Site Competition | Silibinin competes for Site I (subdomain IIA) on Human Serum Albumin (HSA) with warfarin [3]. | Site-specific marker displacement assays [3]. |
| Physicochemical Properties | Electron-donating/withdrawing substituents on coumarins affect protein binding affinity and spontaneity [4]. | Structure-Activity Relationship (SAR) studies; modifying functional groups [4] [5]. |
| Binding Forces | Silibinin-HSA binding involves hydrogen bonding, van der Waals, electrostatic, and hydrophobic interactions [3]. | Thermodynamic analysis; experiments at different ionic strengths/detergent concentrations [3]. |
| Expression of Transport Proteins | Silybin B downregulates the expression of MDR genes (P-gp, MRP1, BCRP) [2]. | Gene expression analysis (e.g., RT-PCR); protein quantification (e.g., Western blot) [2]. |
A systematic approach to optimizing this compound's protein binding can be visualized in the following workflow.
The key stages of this workflow are:
This is a detailed methodology for a key experiment in the optimization workflow, adapted from studies on coumarin derivatives [4] [5].
Q1: What are the major protein binding concerns for a compound like this compound? The primary concerns are specificity and binding to serum albumin. High binding to serum albumin like HSA can significantly reduce the fraction of free, pharmacologically active drug available to reach its therapeutic target (e.g., (Na+K+)-ATPase) [3]. Furthermore, for cardiac glycosides, ensuring selectivity over other similar ATPases is crucial to minimize off-target effects.
Q2: How can structural modifications improve this compound's binding? You can modify the this compound structure to influence key interactions. For instance:
Q3: Are there computational methods to predict binding optimization? Yes, computational methods are invaluable for rational design before synthesis.
The table below summarizes Cymarin's primary known mechanism and the specific gap in your request.
| Aspect | Description |
|---|---|
| Primary Known Mechanism | This compound is a cardiac glycoside that binds to and inhibits the Na+/K+-ATPase (the sodium pump) [1] [2]. |
| Knowledge Gap | Current scientific literature does not describe this compound as an activator of non-selective cation channels (NSCCs). Therefore, protocols for reducing this specific property are not available. |
While not directly activating channels, this compound can inhibit certain cation currents induced by other toxins.
| Research Context | Finding | Relevance to Your Query |
|---|---|---|
| Palytoxin-induced Cation Flux | This compound can inhibit the non-selective cation permeability caused by Palytoxin in nerve and muscle cells [1]. | This shows this compound can block an existing cation channel effect, but does not indicate this compound itself causes such permeability. |
Your interest in non-selective cation channels is highly relevant in physiology. The diagrams below outline general experimental approaches from recent studies for investigating these channels and their modulation, which may provide a useful methodology framework for your research.
This compound's well-established role is as an inhibitor of the Na+/K+-ATPase, not an activator of non-selective cation channels. Research focuses on its effects through this primary mechanism. The search results do not document a direct channel-activating property that would require mitigation [1] [2].
Based on studies of muscarinic receptor-activated and histamine-activated cation currents, the following non-selective cation channel blockers are commonly used in research [3] [4]:
Yes, several other agents are established activators of non-selective cation channels in different tissues, which may be more relevant for your research:
The table below summarizes key pharmacokinetic parameters from a study involving 33 healthy male volunteers who received single oral and intravenous doses of the glycosides. The data was obtained using radioimmunoassay and HPLC analysis [1].
| Parameter | Cymarin (k-Strophanthin-α) | k-Strophanthoside (k-Strophanthin-γ) |
|---|---|---|
| Enteral Absorption | 47% of the given dose | 16% of the given dose |
| Renal Excretion (IV) | 46% of dose (mainly conjugated metabolites) | 73% of dose (∼70% unchanged drug) |
| Renal Excretion (Oral) | 21% of dose (mainly conjugated metabolites) | 11% of dose (only 6% as unchanged drug) |
| Elimination Half-Life (IV) | 13 hours | 99 hours |
| Elimination Half-Life (Oral) | 23 hours | 22 hours |
| Key Metabolites | Conjugated metabolites | k-strophanthin-β, this compound, k-strophanthidin, cymarol, k-strophanthidol (mainly conjugated) |
> Important Note: The data comes from a single study published in 1986 [1]. Drug research methodologies and knowledge may have advanced since its publication.
The following diagram outlines the general metabolic pathways of these glycosides, illustrating the relationships between the compounds and their metabolites [1] [2].
The available data provides a foundational comparison, but for current drug development purposes, you will likely need more contemporary information.
The table below summarizes the only specific reference to this compound polymer derivatives found in the search results.
| Subject | Key Available Information | Source Details |
|---|
| This compound and its polymer derivatives | A study titled "Comparative pharmacokinetics of this compound and its polymer derivatives" was published in 1991. [1] | Journal: Pharmaceutical Chemistry Journal, Vol. 25, pp. 71–73 (1991). [1] Access: The full article is behind a paywall on Springer's website. [1] |
While specific data on this compound is scarce, your question is highly relevant to the established field of "polymeric drugs." The general advantages of attaching a drug to a polymer backbone, which the this compound study likely investigated, are well-documented. [2]
The following diagram outlines the primary mechanisms through which polymer conjugation can enhance a drug's performance.
These mechanisms are supported by clinical research on other polymer-drug conjugates. For instance, a phase I study of MAG-CPT (a polymeric camptothecin derivative) demonstrated a plasma half-life exceeding 6 days for both the polymer conjugate and the released drug, a significant extension compared to the native drug. [3]
Based on current literature, here is a summary of the key experimental findings for this compound:
| Biological Activity | Experimental Model | Key Results / Dosage | Mechanistic Insights |
|---|---|---|---|
| Anticancer Activity [1] | In vitro (MCF-7 breast cancer cells) | Dose-dependent proliferation inhibition (0.25-1 μM); 47.8% inhibition at 1 μM [1]. | Downregulation of PAX6 protein levels [1]. |
| Anticancer Activity [1] | In vitro (SW1990 & SW1990GR pancreatic cancer cells) | Decreased cell viability (IC50: 33.8 nM for SW1990; 40.8 nM for SW1990GR) [1]. | Downregulation of UGT1A10; elimination of TRA-1-60+/TRA-1-81+ cells [1]. |
| Anticancer Activity [1] | In vivo (SW1990 xenograft mice) | Inhibition of tumor growth at 2 mg/kg, i.p., twice weekly for 3 weeks [1]. | Decreased chemoresistance [1]. |
| Cardiac Glycoside Activity [1] | In vitro | Potent inhibition of Palytoxin-induced K+ release (IC50 = 0.42 μM) [1]. | Interaction with Na+/K+ ATPase pump [1]. |
| Potential Cholesterol Regulation [2] | In vitro (HepG2 human liver cells) | Increased ApoA-I transcription (37% increase at 10-25 μg/mL) [2]. | Transactivation of Peroxisome Proliferator-Activated Receptor α (PPARα) [2]. |
Although the specific metabolic pathway of this compound was not detailed in the search results, modern metabolite identification typically relies on chromatographic separation coupled with mass spectrometry. The following diagram outlines a general workflow for identifying isomeric metabolites, which is a common challenge in this field:
The general methodology involves [3]:
The table below summarizes the core characteristics of RIA and HPLC to help you understand their fundamental differences.
| Feature | Radioimmunoassay (RIA) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Basic Principle | Competitive binding using antibodies and radioactive tracers [1] | Physical separation of compounds based on interaction with stationary and mobile phases [2] [3] |
| Specificity | High; dependent on antibody affinity [1] | High; based on retention time and detector specificity [2] [4] |
| Sensitivity | Very high (capable of detecting picomolar concentrations) | High; depends on detector (e.g., UV, MS) [2] [4] |
| Throughput | Potentially high for batch analysis [1] | Sequential analysis; run time depends on method (7-100 min) [3] |
| Cost & Accessibility | Requires radioactive materials licensing and disposal | Widely accessible; costs associated with instrumentation and solvents [5] |
| Main Advantage | High throughput for specific analytes with high sensitivity | Ability to separate and quantify multiple analytes simultaneously [3] |
| Main Limitation | Measures immunoreactivity, not necessarily the pure compound; cross-reactivity possible [5] | Can be less sensitive than RIA for some compounds without specialized detectors [1] |
The diagrams below illustrate the generalized core workflows for both RIA and HPLC methods.
When deciding between RIA and HPLC for this compound quantification, here are some key points to consider:
The table below summarizes the specific toxicological data for this compound found in the search results.
| Compound Name | CAS Number | Route of Administration | Test Subject | LD₅₀ Value | Source / Citation |
|---|---|---|---|---|---|
| This compound | 508-77-0 | Intravenous (i.v.) | Rat | 24.8 ± 1.8 mg/kg | [1] [2] |
The provided data point is from a specific experimental setting.
During the search, a significant amount of data was found for a compound named Coumarin (CAS 91-64-5). It is critical to understand that This compound and Coumarin are different substances with different chemical structures and toxicities.
The following diagram illustrates the general workflow for determining an LD₅₀ value, which contextualizes how the data for this compound was likely generated.
Cymarin is a cardiac glycoside isolated from plants like Adonis amurensis and is noted for its potent cytotoxic activity [1]. The table below summarizes its basic information and general renal excretion principles for its drug class.
| Attribute | Description |
|---|---|
| Compound Identification | This compound (Cardiac Glycoside) [1] |
| Source | Isolated from Adonis amurensis [1]. |
| General Bioactivity | Potent cytotoxicity against human cancer cell lines [1]. |
| Renal Clearance Context | Drug clearance is the volume of plasma cleared of drug per unit time; renal clearance specifically measures kidney excretion [2]. |
| Reference Standards | • Inulin: Gold standard for measuring glomerular filtration rate (GFR). • Creatinine: Endogenous waste product used clinically to estimate creatinine clearance and renal function [2]. | | Interpretation | A drug's renal clearance relative to GFR indicates its excretion mechanism (filtration only, or combined with secretion/reabsorption) [2]. |
Should you undertake a study to profile this compound's renal excretion, the following provides a generalized experimental workflow. This methodology is inferred from standard pharmacokinetic practices [2].
1. Study Design and Dosing
2. Sample Collection
3. Bioanalysis
4. Data and Calculation
The diagram below illustrates the logical sequence and key decision points for interpreting renal clearance data.
| Biological System / Target | IC₅₀ Value | Experimental Context / Comparison with Other Compounds |
|---|---|---|
| Palytoxin-induced K+ release (in rabbit erythrocytes) | 0.42 μM [1] | More potent than ouabain (IC₅₀ 2.3 μM) and digitoxin (IC₅₀ 88 μM) in this specific assay [1]. |
| Cs+ uptake inhibition (in frog sartorius muscle) | 100% inhibition at 10⁻⁶ M [2] | Showed 100% inhibition at this concentration, similar to ouabain. The study noted that the inhibitory effect of this compound was not reversible during the experiment, unlike ouabain and strophanthidin [2]. |
| (Na+ + K+)-ATPase (from hog cerebral cortex) | IC₅₀ range of 0.15–2.4 μM [1] | This range applies to several cardiotonic steroids tested, including this compound. All inhibited the ATPase activity in a narrow concentration range [1]. |
For the studies cited above, here are the key methodological details:
The search results consistently highlight that this compound is a cardiac glycoside that inhibits the Na+/K+-ATPase pump [1] [2]. The following diagram illustrates its mechanism and a critical structure-activity relationship.
| Compound Name | Class / Description | Tested Cell Line | IC50 / Efficacy | Key Findings |
|---|---|---|---|---|
| Cymarin [1] | Cardiac glycoside | MCF-7 (Breast cancer) | Inhibits 47.8% proliferation at 1 µM | Downregulates PAX6 expression by blocking IRES-directed translation. |
| This compound [1] | Cardiac glycoside | SW1990 (Pancreatic cancer) | IC50 = 33.8 nM | Downregulates UGT1A10, eliminates stem cell markers (TRA-1-60, TRA-1-81). |
| This compound [1] | Cardiac glycoside | SW1990GR (Gemcitabine-resistant pancreatic cancer) | IC50 = 40.8 nM | Maintains efficacy in resistant cell line; reduces chemoresistance in vivo. |
| Auraptene [2] | 7-Prenyloxycoumarin | MCF-7 (Breast cancer) | IC50 = 59.7 µM | Most potent of the 4 tested coumarins; induced apoptosis, upregulated Bax protein. |
| Umbelliprenin [2] | Prenylated Coumarin | MCF-7 (Breast cancer) | IC50 = 73.4 µM | Showed cytotoxic effects. |
| Herniarin [2] | Methoxy Coumarin | MCF-7 (Breast cancer) | IC50 = 207.6 µM | Showed cytotoxic effects. |
| Umbelliferone [2] | Hydroxy Coumarin | MCF-7 (Breast cancer) | IC50 = 476.3 µM | Showed cytotoxic effects. |
The data in the table above was typically generated using standardized assays. Here are the detailed methodologies for key experiments cited.
Based on the research data, the following diagram illustrates the potential mechanisms of this compound's cytotoxic action. The evidence is more established for the effects on pancreatic cancer cells.
Acute Toxic;Health Hazard